4,5-Diphenyl-1,2,3-thiadiazole
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0>br>BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4,5-diphenylthiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c1-3-7-11(8-4-1)13-14(17-16-15-13)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGVWLHVMVQIQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277482 | |
| Record name | 4,5-Diphenyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671355 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5393-99-7 | |
| Record name | 4,2,3-thiadiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Diphenyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 4,5-Diphenyl-1,2,3-thiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,5-Diphenyl-1,2,3-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the expected spectroscopic data based on the analysis of structurally related compounds and provides detailed, standardized experimental protocols for key analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The information presented herein serves as a valuable resource for the synthesis, identification, and characterization of this compound and its derivatives.
Introduction
Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which exhibit a wide range of biological activities and applications in materials science.[1] The 1,2,3-thiadiazole isomer, in particular, serves as a versatile building block in organic synthesis. The spectroscopic characterization of these compounds is crucial for confirming their structure, assessing purity, and understanding their electronic properties. This guide focuses on this compound, providing a detailed summary of its expected spectroscopic signature.
Molecular Structure
The molecular structure of this compound is foundational to understanding its spectroscopic properties. The presence of two phenyl rings and the 1,2,3-thiadiazole core dictates the expected chemical shifts in NMR, vibrational modes in IR, electronic transitions in UV-Vis, and fragmentation patterns in mass spectrometry.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,5-Diphenyl-1,2,3-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 4,5-Diphenyl-1,2,3-thiadiazole. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents estimated ¹H and ¹³C NMR data based on the analysis of structurally related compounds, particularly other phenyl-substituted 1,2,3-thiadiazoles. This information is crucial for the structural elucidation and characterization of this and similar heterocyclic compounds in research and development settings.
Spectral Data Presentation
The following tables summarize the anticipated ¹H and ¹³C NMR spectral data for this compound. These estimations are derived from typical chemical shift ranges observed for aromatic protons and carbons in similar chemical environments, including 4-phenyl-1,2,3-thiadiazole and other related derivatives.
Table 1: Estimated ¹H NMR Spectral Data of this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl H (ortho, meta, para) | 7.0 - 8.0 | Multiplet |
Table 2: Estimated ¹³C NMR Spectral Data of this compound
| Carbons | Chemical Shift (δ, ppm) |
| Phenyl C (CH) | 120 - 140 |
| Phenyl C (quaternary) | 130 - 150 |
| Thiadiazole C4, C5 | 155 - 165 |
Experimental Protocols
The synthesis and NMR analysis of this compound would typically follow established procedures for heterocyclic compounds. A common synthetic route is the Hurd-Mori synthesis.[1][2][3]
2.1. Synthesis of this compound via Hurd-Mori Reaction
The Hurd-Mori synthesis is a classical and effective method for preparing 1,2,3-thiadiazoles from hydrazones and thionyl chloride.[1][2][3]
-
Step 1: Formation of Deoxybenzoin Hydrazone: Deoxybenzoin is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, to form the corresponding hydrazone.
-
Step 2: Cyclization with Thionyl Chloride: The isolated deoxybenzoin hydrazone is then treated with thionyl chloride in an inert solvent like dichloromethane or toluene. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization, which forms the this compound ring.
-
Work-up and Purification: The reaction is quenched by the careful addition of a base, such as sodium bicarbonate solution. The organic layer is separated, washed with water and brine, and dried over an anhydrous salt like sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel or recrystallization, to yield pure this compound.
2.2. NMR Spectroscopic Analysis
A general protocol for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy: The proton NMR spectrum is acquired using a standard pulse sequence. For a compound like this compound, a spectral width of 0-12 ppm is typically sufficient. An adequate number of scans are collected to ensure a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds between scans.[4]
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is acquired, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width, typically 0-200 ppm, is used.[4] Due to the lower natural abundance of the ¹³C isotope, a greater number of scans and potentially a more concentrated sample are required to obtain a spectrum with a good signal-to-noise ratio.[4]
Mandatory Visualizations
The following diagrams illustrate the logical flow of the synthesis and characterization process for this compound.
Caption: A flowchart of the Hurd-Mori synthesis of this compound.
Caption: A workflow diagram for the NMR analysis of this compound.
References
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4,5-Diphenyl-1,2,3-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometric analysis of 4,5-Diphenyl-1,2,3-thiadiazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document outlines the predicted fragmentation pattern under electron ionization (EI), offers a detailed experimental protocol for its analysis, and presents the anticipated quantitative data in a structured format. The information herein is intended to aid researchers in the structural elucidation and characterization of this compound and its analogs.
Introduction
This compound belongs to the 1,2,3-thiadiazole class of heterocyclic compounds. Understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification, purity assessment, and for studying its metabolic fate in drug development pipelines. Mass spectrometry, particularly with electron ionization (EI), is a powerful analytical technique for determining the molecular weight and elucidating the structure of organic molecules through the analysis of their fragmentation patterns. The fragmentation of 1,2,3-thiadiazole derivatives is well-characterized by the initial neutral loss of a nitrogen molecule (N₂).
Predicted Electron Ionization Fragmentation Pathway
The electron ionization mass spectrum of this compound (C₁₄H₁₀N₂S, Molecular Weight: 238.31 g/mol ) is predicted to exhibit a distinct fragmentation pathway. The primary fragmentation event is the elimination of a molecule of nitrogen from the molecular ion.[1] Subsequent fragmentations are likely to involve rearrangements and cleavages of the phenyl groups and the remaining thiirene intermediate.
The proposed major fragmentation steps are as follows:
-
Molecular Ion Formation: The initial event is the ionization of the this compound molecule to form the molecular ion (M⁺˙) at an m/z of 238.
-
Loss of Nitrogen: The molecular ion is expected to readily lose a neutral nitrogen molecule (N₂), a characteristic fragmentation of 1,2,3-thiadiazoles, to form a highly reactive thiirene intermediate radical cation at m/z 210.[1]
-
Formation of Diphenylacetylene Radical Cation: The thiirene intermediate may then lose a sulfur atom to form the stable diphenylacetylene radical cation at m/z 178.
-
Formation of Phenyl Radical Cation: Fragmentation of the diphenylacetylene radical cation can lead to the formation of the phenyl radical cation at m/z 77.
The following diagram illustrates this proposed fragmentation pathway.
Caption: Proposed fragmentation pathway of this compound.
Predicted Quantitative Mass Spectrometry Data
| m/z | Proposed Ion | Predicted Relative Abundance (%) |
| 238 | [M]⁺˙ (Molecular Ion) | 40 |
| 210 | [M - N₂]⁺˙ | 100 (Base Peak) |
| 178 | [M - N₂ - S]⁺˙ | 80 |
| 77 | [C₆H₅]⁺ | 60 |
Experimental Protocol for GC-MS Analysis
This protocol outlines a general procedure for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
4.1. Materials and Reagents
-
This compound (analytical standard)
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Mass Spectrometer (MS) with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer
4.2. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Perform serial dilutions to obtain a working solution with a concentration of approximately 10 µg/mL.
4.3. GC-MS Parameters
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Final hold: 5 minutes at 300 °C
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-500
-
4.4. Data Acquisition and Analysis
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
-
Process the data using the instrument's software to identify the molecular ion and major fragment ions.
-
Compare the obtained fragmentation pattern with the predicted pattern and any available reference spectra.
The following diagram illustrates the experimental workflow.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Logical Flow of Data Analysis
The analysis of the mass spectrometry data follows a logical progression from raw data acquisition to structural confirmation.
Caption: Logical flow of mass spectrometry data analysis.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. The predicted fragmentation pattern, centered around the characteristic loss of N₂, offers a clear roadmap for spectral interpretation. The detailed experimental protocol provides a starting point for reproducible and high-quality data acquisition. By following these guidelines, researchers can confidently identify and characterize this compound in various matrices, which is essential for its potential development in pharmaceutical and material science applications.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 4,5-Diphenyl-1,2,3-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4,5-diphenyl-1,2,3-thiadiazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document outlines the synthesis of the compound, details the experimental protocols for its characterization by IR spectroscopy, and presents its anticipated spectral features.
Synthesis of this compound
The primary and most established method for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori synthesis . This reaction involves the cyclization of a hydrazone with thionyl chloride (SOCl₂). For this compound, the synthesis commences with the conversion of benzoin to its hydrazone, followed by cyclization.
Logical Workflow for the Hurd-Mori Synthesis:
Caption: Workflow for the synthesis of this compound.
Infrared Spectroscopy Data
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) Rings |
| 1600 - 1585 | C=C Stretch | Aromatic (Phenyl) Rings |
| 1500 - 1400 | C=C Stretch | Aromatic (Phenyl) Rings |
| ~1600 - 1475 | C=N Stretch | 1,2,3-Thiadiazole Ring |
| ~1250 - 1000 | In-plane C-H Bending | Aromatic (Phenyl) Rings |
| Below 900 | Out-of-plane C-H Bending | Aromatic (Phenyl) Rings |
| ~700 - 600 | C-S Stretch | 1,2,3-Thiadiazole Ring |
Note: The exact positions of these bands can be influenced by the overall molecular structure and the solid-state packing of the compound.
Experimental Protocols
Step 1: Synthesis of Benzoin Hydrazone
-
Dissolve benzoin (1 equivalent) in a suitable solvent such as ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude benzoin hydrazone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Cyclization to form this compound
-
Suspend the purified benzoin hydrazone (1 equivalent) in a dry, inert solvent such as dichloromethane or chloroform.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (at least 2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring the mixture into ice-water.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Sample Preparation (KBr Pellet Method)
-
Thoroughly grind 1-2 mg of the purified this compound with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
-
Transfer the fine powder to a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition
-
Place the KBr pellet in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide absorptions.
-
The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Experimental Workflow for IR Spectroscopy:
An In-depth Technical Guide on the Physicochemical Properties of Substituted 1,2,3-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole scaffold is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a valuable pharmacophore in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the key physicochemical properties of substituted 1,2,3-thiadiazoles, including their synthesis, lipophilicity, solubility, acidity (pKa), and metabolic stability. Understanding these properties is crucial for optimizing drug candidates for improved efficacy and pharmacokinetic profiles.
Core Physicochemical Properties of 1,2,3-Thiadiazole Derivatives
The physicochemical properties of substituted 1,2,3-thiadiazoles are critical determinants of their behavior in biological systems, influencing their absorption, distribution, metabolism, and excretion (ADME). Strategic modification of substituents on the thiadiazole ring allows for the fine-tuning of these properties to enhance drug-likeness.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key parameter that affects a drug's ability to cross biological membranes. The parent 1,2,3-thiadiazole is a water-soluble compound; however, the introduction of substituents, particularly aromatic groups, can significantly increase lipophilicity.[1] A balance is essential, as high lipophilicity can lead to poor solubility and increased metabolic clearance.
Calculated logP and Lipophilic Efficiency (LipE) values for a series of 1,2,3-thiadiazole derivatives, potent VEGFR-2/KDR kinase inhibitors, are presented below. LipE is a metric that combines potency and lipophilicity, with higher values being desirable.[2][3]
| Compound | Substituent (R) | pIC50 | Calculated logP | Lipophilic Efficiency (LipE) |
| 1 | -H | 8.222 | - | - |
| 2 | 4-CH3 | - | - | 7.199 |
| 3 | 4-C2H5 | 8.097 | - | 7.857 |
| 9 | - | - | -0.81 | - |
| 10 | - | - | - | 7.116 |
| 11 | - | - | - | 5-7 |
| 13 | - | - | -0.81 | - |
| 17 | - | - | - | 6.802 |
| 19 | - | - | - | 5-7 |
| 20 | - | - | - | 5-7 |
Note: This table presents a selection of data from the cited literature for illustrative purposes. For a complete dataset, please refer to the original publication.[2]
Aqueous Solubility
Aqueous solubility is a critical factor for drug absorption and formulation. While the parent 1,2,3-thiadiazole is soluble in water, many of its derivatives, especially those with lipophilic substituents, exhibit poor aqueous solubility.[1] This can present challenges in early-stage drug discovery, leading to unreliable results in in vitro assays and difficulties in formulation development.
Strategies to improve the solubility of poorly soluble 1,2,3-thiadiazole derivatives include the formation of solid dispersions with hydrophilic carriers like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP), and the creation of inclusion complexes with cyclodextrins.[1]
Acidity (pKa)
Metabolic Stability
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. Compounds that are rapidly metabolized tend to have short half-lives and poor oral bioavailability. The 1,2,3-thiadiazole ring can be subject to metabolic oxidation by cytochrome P450 enzymes.
A study on a specific 1,2,3-thiadiazole derivative (Compound 12) demonstrated modest stability in mouse and rat liver microsomes, with 27.5% and 16.7% of the compound remaining after 120 minutes, respectively. In contrast, the compound exhibited high stability in human liver microsomes, with 72.6% remaining after the same incubation period.[4] This highlights the importance of evaluating metabolic stability across different species.
| Species | Test System | % Compound Remaining (at 120 min) |
| Mouse | Liver Microsomes | 27.5 |
| Rat | Liver Microsomes | 16.7 |
| Human | Liver Microsomes | 72.6 |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of substituted 1,2,3-thiadiazoles are outlined below.
Determination of Lipophilicity (logP) by Shake-Flask Method
The shake-flask method is the gold standard for the experimental determination of logP.
Principle: A compound is partitioned between two immiscible liquid phases, typically n-octanol and water (or a buffer of physiological pH). The ratio of the concentration of the compound in the two phases at equilibrium is the partition coefficient (P).
Procedure:
-
Preparation of Phases: Pre-saturate n-octanol with water/buffer and vice versa by shaking them together for 24 hours, followed by separation.
-
Sample Preparation: Prepare a stock solution of the 1,2,3-thiadiazole derivative in the organic phase (n-octanol).
-
Partitioning: Add a known volume of the stock solution to a known volume of the aqueous phase in a flask.
-
Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the logP value using the formula: logP = log([Compound]octanol / [Compound]aqueous).
Determination of Aqueous Solubility
Both kinetic and thermodynamic solubility assays are commonly employed in drug discovery.
Thermodynamic Solubility (Shake-Flask Method): This method determines the equilibrium solubility of a compound.
Procedure:
-
Sample Preparation: Add an excess amount of the solid 1,2,3-thiadiazole derivative to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial.
-
Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Filter or centrifuge the suspension to remove the undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using an analytical method like HPLC-UV or LC-MS.
Kinetic Solubility: This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of the 1,2,3-thiadiazole derivative in dimethyl sulfoxide (DMSO).
-
Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer.
-
Precipitation Detection: Monitor the formation of a precipitate as the compound's concentration increases. This can be done visually or using instrumental methods like nephelometry (light scattering).
-
Solubility Limit: The concentration at which precipitation is first observed is taken as the kinetic solubility.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).
Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the 1,2,3-thiadiazole derivative in a suitable solvent, often a co-solvent system like water-methanol or water-dioxane for poorly soluble compounds.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode immersed in the sample solution.
-
Titration: Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The first or second derivative of the titration curve can be used to accurately determine the equivalence point.[5][6][7][8]
In Vitro Metabolic Stability Assay
Metabolic stability is typically assessed using liver microsomes or hepatocytes.
Liver Microsomal Stability Assay: This assay primarily evaluates Phase I metabolism mediated by cytochrome P450 enzymes.
Procedure:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human, rat, or mouse), a phosphate buffer (pH 7.4), and the 1,2,3-thiadiazole derivative at a known concentration (typically 1 µM).
-
Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor).
-
Time Points: Take aliquots of the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.
Hepatocyte Stability Assay: This assay provides a more comprehensive assessment of metabolism, including both Phase I and Phase II reactions, as it uses intact liver cells.
Procedure:
-
Cell Preparation: Use fresh or cryopreserved hepatocytes. For cryopreserved cells, thaw and resuspend them in the appropriate incubation medium.
-
Incubation: Incubate the hepatocyte suspension with the 1,2,3-thiadiazole derivative at 37°C in a shaking water bath or incubator.
-
Sampling and Quenching: Follow a similar procedure as the microsomal assay for taking samples at different time points and quenching the reaction.
-
Analysis and Data Interpretation: Analyze the samples by LC-MS/MS and calculate the metabolic stability parameters as described for the microsomal assay.
Signaling Pathways and Mechanisms of Action
Substituted 1,2,3-thiadiazoles have been shown to exert their biological effects through various mechanisms, including the inhibition of key cellular signaling pathways.
Inhibition of Tubulin Polymerization
Certain 1,2,3-thiadiazole derivatives have demonstrated potent anticancer activity by inhibiting tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. By binding to tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
References
- 1. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. download.e-bookshelf.de [download.e-bookshelf.de]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 4,5-Diphenyl-1,2,3-thiadiazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 4,5-Diphenyl-1,2,3-thiadiazole in organic solvents. Due to a lack of comprehensive quantitative solubility data in publicly available literature, this guide focuses on summarizing the available qualitative information and providing a detailed experimental protocol for researchers to determine precise solubility values.
Introduction to this compound
This compound is a heterocyclic compound belonging to the thiadiazole family. Thiadiazoles are a class of organic compounds containing a five-membered aromatic ring with one sulfur and two nitrogen atoms. These compounds and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique physicochemical properties. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and application in various research and development endeavors.
Qualitative Solubility Data
The following table summarizes the qualitative solubility of this compound based on its use in purification protocols.
| Solvent | Solubility Behavior | Inference |
| Hexane | Suitable for recrystallization. | Moderately soluble in hot hexane, with low solubility in cold hexane. |
| Ethanol | Commonly used for recrystallization of thiadiazole derivatives. | Likely soluble in hot ethanol, with lower solubility in cold ethanol. |
| Methanol | Suggested as a potential recrystallization solvent. | Likely exhibits temperature-dependent solubility. |
| Isopropanol | Suggested as a potential recrystallization solvent. | Likely exhibits temperature-dependent solubility. |
| Ethanol/Water Mixtures | Suggested as a potential recrystallization solvent system. | Solubility can be modulated by varying the solvent-cosolvent ratio. |
Experimental Protocol: Determination of Solubility by the Gravimetric Method
For researchers requiring precise quantitative solubility data, the gravimetric method is a reliable and straightforward technique. This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials or flasks with airtight seals
-
Temperature-controlled shaker or water bath
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven for drying
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately pass the solution through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.
-
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed, dry evaporation dish.
-
Record the exact mass of the dish containing the solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, an oven set to a temperature below the boiling point of the solvent and the melting point of the solute can be used.
-
Once the solvent is fully evaporated, place the dish in an oven or vacuum oven to dry the solid residue to a constant weight.
-
Allow the dish to cool to room temperature in a desiccator before weighing it again on the analytical balance.
-
-
Calculation of Solubility:
-
Mass of the solute: Subtract the initial mass of the empty dish from the final mass of the dish with the dried solid.
-
Mass of the solvent: Subtract the final mass of the dish with the dried solid from the mass of the dish containing the solution.
-
Solubility: Express the solubility as grams of solute per 100 grams of solvent, or convert to other units such as g/L or mol/L using the density of the solvent and the molar mass of this compound.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Conclusion
While comprehensive quantitative solubility data for this compound in a wide array of organic solvents is currently limited in the scientific literature, qualitative information from purification procedures suggests its solubility in common alcohols and non-polar solvents is temperature-dependent. For applications requiring precise solubility values, the provided gravimetric method offers a robust and reliable experimental protocol. The generation and dissemination of such quantitative data would be a valuable contribution to the chemical and pharmaceutical sciences.
The Hurd-Mori Synthesis of 1,2,3-Thiadiazoles: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Hurd-Mori synthesis is a classical and versatile method for the preparation of the 1,2,3-thiadiazole ring system, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This reaction, first reported by Charles D. Hurd and Raymond I. Mori, involves the cyclization of hydrazone derivatives, typically N-acyl or N-tosylhydrazones, with thionyl chloride (SOCl₂) to yield the corresponding 1,2,3-thiadiazoles.[1][2] This guide provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, and a summary of relevant quantitative data to aid researchers in the application of this important transformation.
Core Reaction Mechanism
The Hurd-Mori reaction proceeds through a series of steps involving the reaction of a hydrazone bearing an α-methylene group with thionyl chloride. The generally accepted mechanism involves the formation of C-S, C=N, and N-S bonds to construct the thiadiazole ring.[2][3]
A plausible mechanistic pathway is as follows:
-
Activation of Thionyl Chloride: The reaction is initiated by the activation of the hydrazone, which attacks the sulfur atom of thionyl chloride.
-
Cyclization: An intramolecular cyclization occurs, leading to the formation of a five-membered ring intermediate.
-
Elimination: Subsequent elimination of hydrogen chloride and sulfur dioxide drives the reaction towards the formation of the aromatic 1,2,3-thiadiazole ring.
Caption: Proposed mechanism of the Hurd-Mori 1,2,3-thiadiazole synthesis.
Quantitative Data Summary
The yield of the Hurd-Mori synthesis can be influenced by various factors, including the nature of the substituents on the starting hydrazone and the reaction conditions. The electronic properties of the N-protecting group on the hydrazone have been shown to be particularly critical.
Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][2][4]thiadiazole Synthesis[4][5]
| Entry | N-Protecting Group | Electronic Character | Yield (%) |
| 1 | Benzyl | Electron-donating | Low |
| 2 | Methyl | Electron-donating | Poor |
| 3 | Methyl Carbamate | Electron-withdrawing | Superior |
Table 2: Yields of 1,2,3-Thiadiazoles from Various Ketone Precursors
| Starting Ketone | Product | Yield (%) | Reference |
| Pyrazolyl-phenylethanones | Pyrazolyl-1,2,3-thiadiazoles | Good to Excellent | [2][3] |
| 2-Oxoallobetulin | Thiadiazole derivative of allobetulin | Not specified | [2] |
| Acetophenone | 4-Phenyl-1,2,3-thiadiazole | Not specified | [4] |
| Substituted Acetophenones | Substituted 4-Aryl-1,2,3-thiadiazoles | Not specified | [4] |
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the Hurd-Mori synthesis.
General Experimental Workflow
Caption: General experimental workflow for the Hurd-Mori synthesis.
Detailed Methodology: Synthesis of Pyrazolyl-1,2,3-thiadiazoles[3]
This protocol describes the synthesis of pyrazolyl-1,2,3-thiadiazoles from pyrazolyl-phenylethanones.
Step 1: Synthesis of Semicarbazones
-
Dissolve the desired pyrazolyl-phenylethanone (1.0 eq) in methanol.
-
Add a solution of semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath.
-
Collect the precipitated semicarbazone by filtration, wash with cold water, and dry thoroughly.
Step 2: Cyclization to 1,2,3-Thiadiazole
-
Suspend the dried semicarbazone (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the completion of the reaction.
Step 3: Work-up and Purification
-
Carefully quench the reaction by pouring the mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazolyl-1,2,3-thiadiazole.
General Protocol for Hurd-Mori Synthesis[7]
This procedure provides a general guideline for the synthesis of 1,2,3-thiadiazoles from a ketone.
Step 1: Preparation of Semicarbazone
-
Dissolve the ketone (1.0 eq) in ethanol.
-
Add a solution of semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.
-
Reflux the mixture for 1-3 hours, monitoring the disappearance of the starting ketone by TLC.
-
Cool the reaction mixture in an ice bath.
-
Collect the precipitated semicarbazone by filtration, wash with cold water, and dry.
Step 2: Cyclization with Thionyl Chloride
-
To a flask equipped with a dropping funnel and a reflux condenser (with a gas trap), add an excess of thionyl chloride (e.g., 5-10 eq).
-
Cool the thionyl chloride to 0 °C in an ice bath.
-
Add the dry semicarbazone portion-wise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until TLC analysis indicates the completion of the reaction.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
CAUTION: Carefully and slowly pour the residue onto crushed ice with stirring.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Conclusion
The Hurd-Mori synthesis remains a valuable tool for the construction of the 1,2,3-thiadiazole ring system. Understanding the reaction mechanism, the influence of substrate electronics, and appropriate experimental procedures is crucial for its successful application. This guide provides a foundational resource for researchers employing this reaction in their synthetic endeavors, particularly in the fields of drug discovery and materials science. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.
References
Initial biological screening of novel thiadiazole compounds
An in-depth guide to the initial biological screening of novel thiadiazole compounds for researchers, scientists, and drug development professionals.
Thiadiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] The versatile 1,3,4-thiadiazole ring, in particular, is a key structural motif in numerous compounds with demonstrated antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antidiabetic properties.[1][3] This technical guide provides a comprehensive overview of the core methodologies employed in the initial biological screening of newly synthesized thiadiazole compounds, complete with detailed experimental protocols, tabulated quantitative data, and workflow visualizations.
General Workflow for Initial Biological Screening
The preliminary evaluation of novel thiadiazole compounds typically follows a structured workflow. This process begins with the newly synthesized and characterized compounds, which are then subjected to a battery of primary in vitro assays to identify any significant biological activity. Promising candidates from these initial screens may then proceed to more complex secondary assays, including in vivo testing.
Caption: General workflow for biological screening of novel compounds.
Anticancer Activity Screening
A significant area of investigation for thiadiazole derivatives is their potential as anticancer agents.[4][5] These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines, including those for breast (MCF-7), lung (A549), colon (Colo-205), and prostate (DU-145) cancers.[6][7][8]
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic potential of compounds on cancer cell lines.[6][7][8]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 8 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[9]
-
Compound Treatment: The synthesized thiadiazole compounds are dissolved in a solvent like DMSO and then diluted to various concentrations. The cells are treated with these concentrations and incubated for a period of 48 to 72 hours.[9] A control group receives only the solvent, and a standard anticancer drug (e.g., Etoposide, Cisplatin, 5-Fluorouracil) is used as a positive control.[7][8][10]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals formed by viable cells.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of around 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the IC50 values for selected novel thiadiazole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 9b, 9c, 9d | MCF-7 (Breast) | Good Activity | [6] |
| 9g, 9h | A549 (Lung) | Good Activity | [6] |
| 8b, 8c, 8d | MDA MB-231 (Breast) | 0.10 ± 0.084 to 11.5 ± 6.49 | [7] |
| 8e, 8g, 8i | DU-145 (Prostate) | 0.10 ± 0.084 to 11.5 ± 6.49 | [7] |
| 4y | A549 (Lung) | 34 ± 8 | [8] |
| 4y | MCF-7 (Breast) | 84 ± 20 | [8] |
| 8a | Various (7 lines) | 1.62 - 4.61 | [4] |
| 1l | A549 (Lung) | 2.79 | [4] |
| 22d | MCF-7 (Breast) | 1.52 | [4] |
Note: "Good Activity" indicates promising results as described in the source, but specific IC50 values were not detailed in the abstract.
Antimicrobial Activity Screening
Thiadiazole derivatives are well-documented for their potent antibacterial and antifungal activities.[11][12][13] Screening is typically performed against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (e.g., Aspergillus niger, Candida albicans).[11][13][14]
Experimental Protocol: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., McFarland standard).
-
Compound Dilution: The thiadiazole compounds are serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Controls: Positive control wells (broth + inoculum, no compound) and negative control wells (broth only) are included. A standard antibiotic (e.g., Ampicillin, Ciprofloxacin, Ketoconazole) is used for comparison.[11][14]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[14]
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest compound concentration in which no visible growth occurs.
-
(Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), an aliquot from the clear wells is sub-cultured onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.[11]
Quantitative Data: Antimicrobial Activity
The table below presents the MIC values of representative thiadiazole compounds against various microbial strains.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Triazolo-thiadiazoles | Gram-positive bacteria | 5 - 150 | [11] |
| Triazolo-thiadiazoles | Gram-negative bacteria | 5 - 150 | [11] |
| Triazolo-thiadiazoles | Fungi | 2 - 40 | [11] |
| Thiadiazole (5d, 5i) | S. aureus (G+) | 25 | [14] |
| Thiadiazole (5d, 5i) | E. coli (G-) | 25 | [14] |
| Thiadiazole (5d, 5i) | A. niger (Fungus) | 25 | [14] |
Anti-inflammatory Activity Screening
Certain thiadiazole derivatives have been investigated for their potential to mitigate inflammation, a key factor in many diseases.[2][15]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[15][16]
-
Animal Grouping: Wistar rats are divided into several groups: a control group, a standard drug group (e.g., Diclofenac), and test groups for different doses of the thiadiazole compounds.[16]
-
Compound Administration: The test compounds and the standard drug are administered orally (by gavage) or via intraperitoneal injection. The control group receives the vehicle.[16]
-
Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat to induce localized edema.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at time 0 (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.[16]
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume of the treated groups with the control group.
Quantitative Data: Anti-inflammatory Activity
Results from the carrageenan-induced rat paw edema test for imidazo[2,1-b][7][11][17]thiadiazole derivatives.
| Compound ID | Dose (mg/kg) | Max. Inhibition of Edema (%) | Time (hours) | Reference |
| 5c | 50 | 70.1 | 4 | [16] |
| 5g | 50 | 58.2 | 4 | [16] |
| 5i | 50 | 50.7 | 3 | [16] |
| Diclofenac (Std.) | 20 | 65.6 | 4 | [16] |
Signaling Pathways and Molecular Targets
Advanced screening often involves elucidating the mechanism of action. Thiadiazole derivatives have been reported to interact with various biological targets. For instance, some anticancer thiadiazoles function by inhibiting key signaling pathways like PI3K/Akt/mTOR or by targeting enzymes such as aromatase.[4][8] Molecular docking studies are often employed to predict the binding interactions between the compounds and their protein targets, such as the cyclooxygenases (COX-1/COX-2) in anti-inflammatory studies.[18]
Caption: Simplified PI3K/Akt pathway, a target for some thiadiazoles.
Conclusion
The initial biological screening of novel thiadiazole compounds is a critical step in the drug discovery pipeline. By employing a systematic approach that includes robust in vitro assays for anticancer and antimicrobial activities, followed by targeted in vivo studies for promising candidates, researchers can efficiently identify compounds with significant therapeutic potential. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the development of new thiadiazole-based therapeutic agents.
References
- 1. jetir.org [jetir.org]
- 2. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. mdpi.com [mdpi.com]
- 12. japsonline.com [japsonline.com]
- 13. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. soeagra.com [soeagra.com]
- 15. Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal and Photochemical Stability of the 1,2,3-Thiadiazole Ring
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole ring, a key heterocyclic motif, is of significant interest in medicinal chemistry and materials science due to the wide-ranging biological activities of its derivatives.[1] However, a thorough understanding of the stability of this ring system under thermal and photochemical stress is paramount for its practical application, particularly in the pharmaceutical industry where it can influence a product's shelf life, formulation, and in-vivo effectiveness.[1] This technical guide provides a comprehensive analysis of the thermal and photochemical stability of the 1,2,3-thiadiazole ring, presenting quantitative data, detailed experimental protocols, and visualizations of decomposition pathways.
Thermal Stability of the 1,2,3-Thiadiazole Ring
The 1,2,3-thiadiazole ring is generally considered to possess moderate to good thermal stability, with decomposition typically initiated at temperatures exceeding 200 °C.[1] The principal thermal decomposition route involves the thermodynamically favorable extrusion of a molecule of nitrogen (N₂).[1] This fragmentation event generates highly reactive intermediates that subsequently undergo further transformations.[1] The thermal stability of the 1,2,3-thiadiazole core is notably influenced by the nature of its substituents; for instance, the presence of electron-withdrawing groups can affect the decomposition temperature.[2]
Quantitative Thermal Analysis Data
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in quantitatively evaluating the thermal stability of chemical compounds. TGA provides information on mass changes as a function of temperature, while DSC measures the heat flow associated with thermal transitions. The onset decomposition temperature (T_onset) from TGA is a critical indicator of thermal stability.
Below is a summary of TGA data for a series of 1,2,3-triazole derivatives, which, while not 1,2,3-thiadiazoles, provide a relevant comparative context for heterocyclic compounds.
| Compound ID | Substituent on Phenyl Ring | Onset Decomposition Temperature (T_onset) (°C) |
| 6 | H | 250 |
| 7 | p-CH₃ | 240 |
| 8 | p-OCH₃ | 275 |
| 9 | p-Br | 205 |
| 10 | p-Cl | 270 |
Table 1: Thermal decomposition data for a series of 1-(p-substituted phenyl)-1H-1,2,3-triazole-4-carboxylic acids. Data sourced from a study on related heterocyclic compounds, illustrating the impact of substituents on thermal stability.[3]
Thermal Decomposition Pathway
The accepted mechanism for the thermal decomposition of 1,2,3-thiadiazoles commences with the elimination of molecular nitrogen. This step leads to the formation of a transient and highly strained three-membered ring intermediate known as a thiirene. The unstable thiirene rapidly rearranges to a more stable thioketene intermediate.[1] These reactive species can then participate in various subsequent reactions, such as dimerization or reactions with other molecules present in the system.[1]
References
Methodological & Application
Application of 4,5-Diphenyl-1,2,3-thiadiazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 4,5-disubstituted 1,2,3-thiadiazoles have garnered attention for their potential as therapeutic agents. This document focuses on the application of 4,5-diphenyl-1,2,3-thiadiazole and its closely related diaryl analogs, particularly in the realm of anticancer research. The stable aromatic nature of the thiadiazole ring, combined with the steric and electronic properties of the phenyl substituents, contributes to its interaction with biological targets.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the Hurd-Mori reaction, which involves the cyclization of a tosylhydrazone with thionyl chloride.[1]
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Deoxybenzoin tosylhydrazone
-
Dichloromethane (CH2Cl2)
-
Thionyl chloride (SOCl2)
-
Tetrahydrofuran (THF)
-
Water (H2O)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (Et2O)
-
Hexane
Procedure:
-
Dissolve deoxybenzoin tosylhydrazone (58.0 g, 0.16 mol) in 200 ml of dichloromethane.
-
Add a solution of thionyl chloride (14.1 ml, 0.2 mol) in 10 ml of dichloromethane to the reaction mixture.
-
Stir the entire reaction mixture at room temperature for 2.25 hours.
-
Filter the mixture to remove any solid byproducts.
-
Concentrate the remaining liquid.
-
Heat the concentrated residue at reflux in a mixture of 200 ml of THF and 50 ml of H2O for 20.5 hours.
-
After cooling, adjust the pH of the solution to 11 with NaOH.
-
Extract the aqueous layer with two 50 ml portions of diethyl ether.
-
Dry the combined organic layers and evaporate the solvent to yield the crude solid material.
-
Recrystallize the crude product from hexane to obtain pure this compound.
Yield: Approximately 46% after the first recrystallization.
Applications in Anticancer Research
Derivatives of 4,5-diaryl-1,2,3-thiadiazole have shown significant promise as anticancer agents, functioning as tubulin polymerization inhibitors.[2] These compounds are designed as analogs of combretastatin A-4 (CA-4), a potent natural anticancer agent that targets tubulin.
Mechanism of Action: Tubulin Polymerization Inhibition
4,5-Diaryl-1,2,3-thiadiazole derivatives act by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division (mitosis), cell structure, and intracellular transport. The inhibition of tubulin polymerization leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells.[2][3]
Quantitative Data: Anticancer Activity of a 4,5-Diaryl-1,2,3-thiadiazole Derivative
The following table summarizes the in vivo anticancer activity of a lead 4,5-diaryl-1,2,3-thiadiazole derivative compared to the reference drug Combretastatin A-4 (CA-4).[2]
| Compound | Dose | Administration Duration | Tumor Growth Inhibition Rate (%) | Animal Model |
| 4,5-Diaryl-1,2,3-thiadiazole Derivative 109 | 40 mg/kg | 5 days | 81.0 | Mice S180 Sarcoma |
| Combretastatin A-4 (CA-4) | 40 mg/kg | 4 days | 64.2 | Mice S180 Sarcoma |
Experimental Protocol: In Vitro Tubulin Polymerization Assay[4][5][6]
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (from bovine brain)
-
GTP (Guanosine triphosphate) solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Reference compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Prepare a stock solution of the test compound and reference compounds in a suitable solvent.
-
On ice, prepare the tubulin solution by diluting the purified tubulin to the desired concentration (e.g., 2 mg/mL) in the polymerization buffer containing GTP.
-
Add the test compound or reference compound at various concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control (solvent only).
-
Add the tubulin solution to each well to initiate the polymerization reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for a specified period (e.g., 60 minutes).
-
Plot the absorbance (turbidity) versus time to generate polymerization curves.
-
Determine the IC50 value of the test compound, which is the concentration that inhibits tubulin polymerization by 50% compared to the vehicle control.
Interaction with Cytochrome P450 Enzymes
This compound has been shown to interact with cytochrome P450 (P450) enzymes, which are crucial in drug metabolism. It can act as an inhibitor of these enzymes, with spectral dissociation constants (Ks) in the micromolar range.[4] This interaction is dependent on the specific P450 isoform. For instance, this compound exhibits different types of spectral interactions with P450 2B4 and P450 2E1 and shows no spectral perturbation with P450 1A2.[4] This highlights its potential for drug-drug interactions and as a tool for studying P450 enzyme function.
Quantitative Data: Spectral Dissociation Constants of this compound with P450 Enzymes[7]
| P450 Isoform | Type of Spectral Interaction | Spectral Dissociation Constant (Ks) (µM) |
| P450 2B4 | Type I | 2-50 |
| P450 2E1 | Type II | 2-50 |
| P450 1A2 | No spectral perturbation | - |
Visualizations
References
Application Notes: Synthesis and Evaluation of 4,5-Diphenyl-1,2,3-thiadiazole Derivatives as Potential Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,3-thiadiazole ring is a versatile five-membered heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its unique physicochemical properties and broad spectrum of biological activities.[1] As bioisosteres of pyrimidines, thiadiazole-containing compounds can interact with various biological targets, making them promising candidates for drug discovery.[1][2] Their mesoionic character facilitates crossing cellular membranes, enhancing their potential for therapeutic efficacy.[1][2] This document provides detailed protocols for the synthesis of 4,5-diphenyl-1,2,3-thiadiazole, a core structure for developing novel derivatives, and outlines key methodologies for evaluating their potential as anticancer agents.
Section 1: Synthesis of this compound
The most robust and widely used method for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori reaction.[3][4] This pathway involves the reaction of a ketone with a hydrazide to form a hydrazone intermediate, which is subsequently cyclized using thionyl chloride (SOCl₂) to yield the final 1,2,3-thiadiazole ring.[4][5] For the synthesis of the 4,5-diphenyl derivative, the process starts from deoxybenzoin (1,2-diphenylethanone).
References
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 4,5-Diphenyl-1,2,3-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiadiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer properties. This document provides a detailed protocol for assessing the in vitro cytotoxicity of a specific derivative, 4,5-diphenyl-1,2,3-thiadiazole, against various cancer cell lines. The described assays are fundamental in preclinical drug development to determine a compound's potential as a therapeutic agent.
The protocols herein cover the determination of cell viability and proliferation (MTT assay), assessment of cell membrane integrity (LDH assay), and the detection of apoptosis (Annexin V-FITC/PI assay). Furthermore, a potential signaling pathway involved in the cytotoxic mechanism of thiadiazole derivatives, the PI3K/Akt pathway leading to apoptosis, is discussed and visualized.
Data Presentation
The quantitative results from the cytotoxicity assays should be summarized for clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a key parameter to be determined.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | Data to be filled |
| A549 | Lung Carcinoma | Data to be filled |
| HepG2 | Hepatocellular Carcinoma | Data to be filled |
| HCT116 | Colon Carcinoma | Data to be filled |
SD: Standard Deviation from at least three independent experiments.
Table 2: Lactate Dehydrogenase (LDH) Release upon Treatment with this compound (48h)
| Concentration (µM) | % Cytotoxicity (LDH Release) ± SD |
| 0 (Vehicle Control) | Data to be filled |
| IC50/2 | Data to be filled |
| IC50 | Data to be filled |
| IC50 x 2 | Data to be filled |
| Positive Control (Lysis Buffer) | 100 |
Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining after 48h Treatment
| Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| 0 (Vehicle Control) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| IC50 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast), A549 (lung), HepG2 (liver), and HCT116 (colon) can be used.
-
Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO). Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in the complete cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][2]
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture supernatant, serving as a marker for cytotoxicity.[3]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate in the dark at room temperature for up to 30 minutes.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50) for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive, PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity assessment.
Proposed Signaling Pathway
Many thiadiazole derivatives have been shown to induce apoptosis by inhibiting the PI3K/Akt signaling pathway, which is a critical regulator of cell survival. Inhibition of Akt prevents the phosphorylation and inactivation of pro-apoptotic proteins like Bad and promotes the activation of caspases.
Caption: Proposed PI3K/Akt-mediated apoptotic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Exploration of 4,5-Diphenyl-1,2,3-thiadiazole as a Scaffold for Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-thiadiazole ring is a significant heterocyclic scaffold that has garnered interest in medicinal chemistry due to its diverse biological activities. While the broader class of thiadiazoles, particularly 1,3,4-thiadiazole derivatives, has been successfully utilized in the development of potent kinase inhibitors, the specific application of the 4,5-diphenyl-1,2,3-thiadiazole scaffold in this domain remains an area of nascent exploration. This document provides a comprehensive overview of the potential use of this compound in kinase inhibitor development, drawing parallels from related thiadiazole structures and outlining detailed protocols for its investigation.
This compound is a known biologically active molecule, demonstrating inhibitory activity against cytochrome P450 enzymes, such as CYP2E1 and CYP2B4.[1][2] Its interaction with these heme-containing enzymes, with spectral dissociation constants in the micromolar range, suggests its potential to interact with other enzyme classes.[2] The mesoionic character of the thiadiazole ring allows such compounds to cross cellular membranes and interact with biological targets.[3] This inherent bioactivity, coupled with the established success of other thiadiazole isomers in kinase inhibition, positions this compound as a promising, yet underexplored, scaffold for the design of novel kinase inhibitors.
Quantitative Data Summary of Thiadiazole-Based Kinase Inhibitors
While specific kinase inhibition data for this compound is not yet prevalent in the literature, the following table summarizes the activity of other thiadiazole isomers to provide a baseline for the potential potency of this compound class.
| Compound Class | Target Kinase(s) | Key Examples | IC50 Values | Reference Cell Lines |
| 1,3,4-Thiadiazole Derivatives | Abl | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | 7.4 µM | K562 |
| Imidazo[2,1-b][1][4][5]thiadiazoles | MNK1, MNK2 | Compound 18 | 11.5 nM (MNK1), 8.6 nM (MNK2) | A549, MDA-MB-231 |
| 1,3,4-Thiadiazole Hybrids | EGFR | Compound 32a | 0.08 µM | HePG-2, MCF-7 |
| 1,3,4-Thiadiazole Derivatives | Akt | N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) | - | C6 |
| 4-Phenyl-5-pyridyl-1,3-thiazole Analogues | p38 MAP Kinase | Compound 10b | - | THP-1 |
Experimental Protocols
The following protocols provide a detailed methodology for the initial screening and characterization of this compound and its derivatives as potential kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of test compounds against a specific kinase.
Materials:
-
Kinase of interest (e.g., Akt, EGFR, p38)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Test compound (this compound derivative)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a solution containing the kinase and the Eu-labeled antibody in assay buffer. Add 5 µL of this solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer. Add 2.5 µL of this solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the ratio against the compound concentration to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compound.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (typically from 0.01 µM to 100 µM) and a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 3: Western Blot Analysis of Kinase Pathway Phosphorylation
This protocol assesses the effect of the test compound on the phosphorylation status of key proteins in a specific kinase signaling pathway.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target kinase and downstream effectors)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt or anti-total-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities to determine the change in protein phosphorylation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Caption: General workflow for the development of this compound-based kinase inhibitors.
References
Application Notes and Protocols: Investigating the Antimicrobial Activity of 4,5-Diphenyl-1,2,3-thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of the antimicrobial properties of 4,5-diphenyl-1,2,3-thiadiazole derivatives. Due to a notable scarcity of published data on the specific antimicrobial activity of this particular heterocyclic scaffold, this document outlines a generalized yet detailed workflow. The protocols provided are based on established methodologies for the screening of novel antimicrobial agents and can be adapted for the specific derivatives of this compound.
Synthesis of this compound Derivatives
The synthesis of 1,2,3-thiadiazoles can be achieved through various methods, with the Hurd-Mori reaction being a classical and versatile approach. This method involves the cyclization of hydrazones with thionyl chloride. For the synthesis of this compound, a suitable starting material would be a substituted hydrazone of deoxybenzoin (1,2-diphenylethanone).
Protocol: Hurd-Mori Synthesis of a this compound Derivative
Step 1: Synthesis of Deoxybenzoin Hydrazone
-
Dissolve deoxybenzoin (1 equivalent) in a suitable solvent such as ethanol.
-
Add a solution of hydrazine hydrate (1.1 equivalents) to the deoxybenzoin solution.
-
Add a catalytic amount of acetic acid and reflux the mixture for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude hydrazone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the purified product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Step 2: Cyclization to form the this compound
-
In a fume hood, cool a flask of thionyl chloride (SOCl₂) to 0-5°C in an ice bath.
-
Slowly add the dried deoxybenzoin hydrazone (1 equivalent) in small portions to the cooled thionyl chloride with vigorous stirring. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12-24 hours.
-
Carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound derivative.
-
Purify the crude product using column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Synthesis of this compound Derivative.
Antimicrobial Activity Screening
A standard workflow for evaluating the antimicrobial potential of newly synthesized compounds involves a primary screening to identify active compounds, followed by quantitative assays to determine the extent of their activity.
General workflow for antimicrobial screening.
Protocol: Agar Well Diffusion Assay (Primary Screening)
This method provides a qualitative assessment of the antimicrobial activity.
-
Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and pour it into sterile Petri dishes.
-
Allow the agar to solidify in a sterile environment.
-
Prepare a microbial inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.
-
Allow the plates to dry for a few minutes.
-
Using a sterile cork borer, create wells of a specific diameter (e.g., 6 mm) in the agar.
-
Prepare stock solutions of the synthesized this compound derivatives in a suitable solvent (e.g., DMSO).
-
Add a fixed volume (e.g., 100 µL) of each compound solution at a specific concentration (e.g., 1 mg/mL) into the wells.
-
Use a standard antibiotic as a positive control and the solvent (DMSO) as a negative control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
In a sterile 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB) to each well.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate.
-
Prepare a microbial inoculum adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria and at 25-28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
Protocol: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Spot-inoculate the aliquot onto a fresh, drug-free agar plate (MHA or SDA).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.
Data Presentation
Quantitative data from the antimicrobial screening should be presented in a clear and organized manner to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: Hypothetical Antimicrobial Activity Data for this compound Derivatives
| Compound ID | R-group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans | MBC (µg/mL) vs. S. aureus |
| DP-TDZ-01 | H | 128 | 256 | >256 | 256 |
| DP-TDZ-02 | 4-Cl | 64 | 128 | 128 | 128 |
| DP-TDZ-03 | 4-NO₂ | 32 | 64 | 64 | 64 |
| DP-TDZ-04 | 4-OCH₃ | 256 | >256 | >256 | >256 |
| Ciprofloxacin | - | 1 | 0.5 | N/A | 2 |
| Fluconazole | - | N/A | N/A | 8 | N/A |
N/A: Not Applicable
Signaling Pathways and Mechanism of Action
While the specific mechanism of action for this compound derivatives is not yet elucidated, many thiadiazole-containing compounds are known to exert their antimicrobial effects through various mechanisms. Further investigation would be required to determine the precise pathway for this class of compounds.
Potential mechanisms of antimicrobial action.
Future Directions:
-
Structure-Activity Relationship (SAR) Studies: Synthesize a library of derivatives with diverse substituents on the phenyl rings to explore the impact of electronic and steric effects on antimicrobial activity.
-
Mechanism of Action Studies: Conduct further assays to investigate the specific cellular targets, such as enzyme inhibition assays, membrane permeability studies, and DNA binding assays.
-
In Vivo Efficacy and Toxicity: Promising candidates should be evaluated in animal models of infection to determine their in vivo efficacy and assess their toxicological profile.
Application Notes and Protocols: Photophysical Properties of 4,5-Diphenyl-1,2,3-thiadiazole for Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photophysical properties of 4,5-Diphenyl-1,2,3-thiadiazole, a heterocyclic compound with potential applications in materials science. This document details its synthesis, spectroscopic characterization, and known photophysical behavior, offering protocols for its experimental investigation.
Introduction
Thiadiazole derivatives are a class of five-membered heterocyclic compounds that have garnered significant interest in various fields, including medicinal chemistry, agricultural science, and materials science, due to their diverse chemical and physical properties. The 1,2,3-thiadiazole isomer, in particular, has been explored for its unique photochemical reactivity. This compound, with phenyl substituents, is a subject of interest for its potential use in organic electronics and other materials science applications where light-matter interactions are crucial. This document summarizes the key photophysical characteristics and provides experimental guidelines for researchers working with this compound.
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be achieved through established synthetic routes for 1,2,3-thiadiazoles. A common method involves the Hurd-Mori reaction, which utilizes the cyclization of a hydrazone derivative with thionyl chloride.
2.1. Synthesis Protocol: Adapted from the Hurd-Mori Reaction
A plausible synthetic route for this compound starts from deoxybenzoin (1,2-diphenyl-ethanone).
-
Step 1: Formation of Deoxybenzoin Tosylhydrazone.
-
Dissolve deoxybenzoin (1 equivalent) and tosylhydrazide (1.1 equivalents) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of acid (e.g., a few drops of concentrated HCl) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold solvent, and dry under vacuum to obtain deoxybenzoin tosylhydrazone.
-
-
Step 2: Cyclization to this compound. [1]
-
Dissolve the dried deoxybenzoin tosylhydrazone (1 equivalent) in a suitable solvent like dichloromethane (CH₂Cl₂).
-
Cool the solution in an ice bath and add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).
-
After the reaction is complete, carefully quench the excess thionyl chloride by pouring the mixture onto crushed ice.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography to yield this compound.[1]
-
DOT Diagram of the Synthesis Workflow
Caption: Synthesis of this compound.
2.2. Spectroscopic Data
Table 1: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Aromatic protons of the two phenyl rings are expected to appear as multiplets in the range of δ 7.0-8.0 ppm. |
| ¹³C NMR | Aromatic carbons of the phenyl rings are expected in the δ 120-140 ppm region. The carbons of the thiadiazole ring would appear at a lower field. |
| FT-IR | Characteristic bands for C-H stretching of the aromatic rings (~3100-3000 cm⁻¹), C=C and C=N stretching in the aromatic and thiadiazole rings (~1600-1400 cm⁻¹), and C-S stretching are expected. |
| UV-Vis Absorption | In a non-polar solvent like cyclohexane, an absorption maximum (λmax) corresponding to π→π* transitions is expected. For 4-phenyl-1,2,3-thiadiazole, a λmax around 296 nm has been reported. A similar absorption profile is anticipated for the diphenyl derivative, potentially with a slight red-shift. |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 238.06. |
Photophysical Properties and Experimental Protocols
The photophysical properties of this compound are of primary interest for its application in materials science. Upon photoexcitation, the molecule is promoted to an excited singlet state, from which it can undergo various decay processes.
3.1. Photochemical Reactivity
Time-resolved spectroscopic studies have shown that upon excitation with UV light (e.g., 266 nm), this compound undergoes rapid photochemical reactions from the singlet excited state. These ultrafast processes, occurring in less than 0.3 picoseconds, lead to the formation of transient species such as thiirene and thioketene. This high photochemical reactivity from the excited singlet state suggests that the fluorescence quantum yield of this compound is likely to be very low, as the photochemical pathways provide an efficient non-radiative decay channel.
DOT Diagram of Photophysical Pathways
Caption: Simplified Jablonski diagram for this compound.
3.2. Quantitative Photophysical Data
Quantitative photophysical data for this compound is not extensively reported in the literature. The following table summarizes the known information and highlights the parameters that require experimental determination.
Table 2: Photophysical Data for this compound
| Parameter | Value | Solvent/Conditions | Reference/Note |
| Absorption Max (λabs) | ~290-300 nm (Estimated) | Cyclohexane | Estimated based on 4-phenyl-1,2,3-thiadiazole. Experimental determination is recommended. |
| Emission Max (λem) | Not Reported | - | Needs experimental determination. |
| Fluorescence Quantum Yield (ΦF) | Expected to be very low (<0.01) | Common Solvents | The rapid photochemical reaction from the S1 state is a highly efficient non-radiative decay pathway, which would significantly quench fluorescence. Experimental verification is required. |
| Excited State Lifetime (τF) | <0.3 ps (for the reactive species formation) | Solution | This is the timescale for the initial photochemical event, not necessarily the fluorescence lifetime, which is expected to be very short due to the efficient non-radiative decay. |
| Intersystem Crossing Yield (ΦISC) | Not Reported | - | The efficiency of triplet state formation is unknown and would require further investigation, for example, through transient absorption spectroscopy to detect triplet-triplet absorption. |
3.3. Experimental Protocol for Photophysical Characterization
To obtain the missing quantitative data, the following experimental protocols are recommended.
3.3.1. Protocol for Measuring Fluorescence Quantum Yield (Relative Method)
-
Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.
-
Materials:
-
This compound
-
A suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54). The standard should absorb at a similar wavelength to the sample.
-
Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile).
-
UV-Vis spectrophotometer.
-
Fluorometer.
-
Quartz cuvettes (1 cm path length).
-
-
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using the fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η²sample / η²standard) where Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
3.3.2. Protocol for Transient Absorption Spectroscopy
-
Objective: To study the excited-state dynamics and identify transient species of this compound.
-
Instrumentation: A pump-probe transient absorption spectrometer with femtosecond or picosecond time resolution.
-
Procedure:
-
Prepare a solution of this compound in the desired solvent with an absorbance of approximately 0.3-0.5 at the pump wavelength in a 1 cm cuvette.
-
Excite the sample with a short laser pulse (pump) at a wavelength where the sample absorbs (e.g., in the UV region).
-
Probe the changes in absorbance of the sample with a broadband white light continuum pulse at various time delays after the pump pulse.
-
Record the transient absorption spectra at different delay times to observe the formation and decay of excited states and any transient photoproducts.
-
Analyze the kinetic traces at specific wavelengths to determine the lifetimes of the transient species.
-
Applications in Materials Science
While the high photochemical reactivity and likely low fluorescence quantum yield of this compound may limit its direct use as an emissive material in applications like Organic Light-Emitting Diodes (OLEDs), its unique properties could be exploited in other areas of materials science.
4.1. Potential as a Photochemical Precursor
The efficient generation of reactive intermediates like thiirenes and thioketenes upon photoirradiation could be utilized for photopatterning or as a photo-triggered source of these species for subsequent chemical reactions in a material matrix.
4.2. Hypothetical Application in OLEDs (as a Host or Electron Transporting Material)
Although not reported, if this compound possesses suitable HOMO/LUMO energy levels and good charge transport properties, it could potentially be investigated as a host material for a phosphorescent dopant or as an electron-transporting layer in an OLED. The electron-deficient nature of the thiadiazole ring is a common feature in electron-transporting materials.
4.2.1. General Protocol for Solution-Processed OLED Fabrication
The following is a general protocol for the fabrication of a simple solution-processed OLED, where this compound could be hypothetically incorporated into the emissive or electron-transporting layer.
-
Substrate Preparation:
-
Clean an indium tin oxide (ITO) coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrate with a stream of nitrogen and treat it with oxygen plasma to improve the work function of the ITO.
-
-
Layer Deposition:
-
Spin-coat a hole injection layer (HIL), such as PEDOT:PSS, onto the ITO substrate and anneal.
-
Prepare a solution of the emissive layer (EML) material. For a host-guest system, this would be a blend of a host material (e.g., a polymer like PVK or a small molecule host) and a dopant (e.g., a phosphorescent emitter). This compound could be tested as a component in this blend. Spin-coat the EML solution and anneal.
-
(Optional) Spin-coat an electron transport layer (ETL). This compound could be tested as the ETL material.
-
Thermally evaporate a cathode, typically a low work function metal like calcium or lithium fluoride followed by aluminum, under high vacuum.
-
-
Encapsulation and Characterization:
-
Encapsulate the device to protect it from atmospheric moisture and oxygen.
-
Characterize the device by measuring its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).
-
DOT Diagram of a General OLED Fabrication Workflow
Caption: General workflow for fabricating a solution-processed OLED.
Conclusion and Future Outlook
This compound is a photochemically active molecule that undergoes rapid transformations from its excited singlet state. This property, while detrimental to strong fluorescence, opens up possibilities for its use in applications requiring photo-triggered reactions. Further research is needed to fully characterize its photophysical properties, including a definitive measurement of its fluorescence quantum yield and an investigation into its triplet state dynamics. For its application in materials science, particularly in organic electronics, a thorough evaluation of its charge transport properties and energy levels is essential to determine its potential as a host or electron-transporting material in devices like OLEDs. The protocols provided herein offer a roadmap for researchers to undertake these critical experimental investigations.
References
Application of Thiadiazole Derivatives in Agricultural Chemistry
Introduction
Thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms, serves as a versatile scaffold in the development of agrochemicals.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, making them valuable tools in modern agriculture for crop protection and yield enhancement.[3] These compounds are utilized as fungicides, insecticides, herbicides, and plant growth regulators.[4]
Applications in Agriculture
Thiadiazole derivatives have been successfully commercialized for various agricultural applications due to their potent and diverse biological activities.[5]
1. Fungicides
Thiadiazole-based compounds are effective against a range of phytopathogenic fungi.[6] Their mode of action often involves the inhibition of essential fungal enzymes. For instance, some thiazole antifungals inhibit the cytochrome P450 demethylase enzyme, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[7] This disruption leads to altered membrane permeability and ultimately, cell death.[7] Another mechanism observed in certain thiadiazole fungicides is the specific inhibition of RNA polymerase-1, which blocks the synthesis of ribosomal RNA in fungi like those belonging to the Peronosporales order.[6]
2. Insecticides
Several thiadiazole derivatives have been developed as potent insecticides.[8][9] They can act as insect growth regulators (IGRs), interfering with the developmental processes of insects.[10] For example, some derivatives act as analogues to IGRs, affecting the immature stages of pests with low impact on non-target organisms.[11] The insecticidal activity of these compounds can be evaluated against various pests, such as Spodoptera littoralis (cotton leafworm) and Tetranychus cinnabarinus.[8][9]
3. Herbicides
Thiadiazole derivatives, such as buthidazole and tebuthiuron, are used for selective weed control in crops like corn and sugarcane.[12] Their herbicidal action is primarily attributed to the inhibition of photosynthesis.[12] These compounds can disrupt electron transport and photophosphorylation, leading to the death of susceptible weeds.[12]
4. Plant Growth Regulators (PGRs)
Thidiazuron (TDZ) is a prominent thiadiazole derivative used as a plant growth regulator with cytokinin-like activity.[13][14] It is widely used in cotton farming as a defoliant to facilitate mechanical harvesting.[15] TDZ promotes leaf drop without negatively impacting the maturation of the plant.[13] It also finds applications in horticulture to improve fruit size and quality.[15][16] In plant tissue culture, TDZ is used to stimulate shoot regeneration and organogenesis.[14][17]
Quantitative Data Summary
The efficacy of various thiadiazole derivatives has been quantified in numerous studies. The following tables summarize some of these findings.
Table 1: Fungicidal Activity of Thiadiazole Derivatives
| Compound | Target Fungi | EC₅₀ (µg/mL) | Reference |
| YZK-C22 | Botrytis cinerea | 18.9 | [18] |
| YZK-C22 | Setosphaeria turcica | 5.7 | [18] |
| Azoxystrobin | Saprolegnoid fungi | 200 (complete inhibition) | [19] |
| Metalaxyl | Saprolegnoid fungi | 250 (complete inhibition) | [19] |
Table 2: Insecticidal Activity of Thiadiazole Derivatives
| Compound | Target Insect | LC₅₀ (mg/L) | Reference |
| Compound 57 | Spodoptera littoralis | Not specified (100% toxicity) | [8] |
| Compound 54 | Mythimna separata | 328.34 (ppm) | [8] |
| Thiadiazole-benzenesulfonamide derivatives | Spodoptera littoralis | 6.42 - 16.5 | [10] |
Detailed Experimental Protocols
Protocol 1: General Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives
This protocol describes a general method for the synthesis of 1,3,4-thiadiazole derivatives.[20][21][22]
Materials:
-
Substituted thiosemicarbazide
-
Substituted benzoic acid or methoxy cinnamic acid
-
Phosphorus oxychloride (POCl₃)[20]
-
Dimethylformamide (DMF)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Ammonia solution
Procedure:
-
In a beaker, take equimolar amounts of a substituted thiosemicarbazide and a substituted benzoic acid.[21]
-
Add a minor quantity of DMF to dissolve the mixture.[21]
-
Add a few drops of concentrated sulfuric acid while stirring.[21]
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the mixture.[20]
-
After cooling to room temperature, pour the mixture onto crushed ice.
-
Neutralize the solution with an ammonia solution.
-
Filter the resulting precipitate and wash it thoroughly with water.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Protocol 2: In Vitro Antifungal Assay (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.[24]
Materials:
-
Thiadiazole derivative to be tested
-
Reference antifungal agents (e.g., Fluconazole)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal strains (e.g., Candida albicans, Botrytis cinerea)
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the thiadiazole derivative in DMSO. Further dilutions are made in the RPMI-MOPS medium.
-
Inoculum Preparation: Grow the fungal strain on a suitable agar medium. Prepare a suspension of the fungal spores or cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in the RPMI-MOPS medium to achieve a final concentration of approximately 1-5 x 10³ CFU/mL.[24]
-
Assay Procedure:
-
In a 96-well plate, perform serial twofold dilutions of the test compound.[24]
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control (inoculum without the compound) and a sterility control (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours.[24][25]
-
-
Reading the Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.[24] The percentage of growth inhibition can be calculated using the formula: Inhibition (%) = [(Control Growth - Treatment Growth) / Control Growth] x 100.
Protocol 3: Field Trial for a Thiadiazole-Based Plant Growth Regulator
This protocol outlines a general procedure for conducting a field trial to evaluate the efficacy of a PGR.[26][27][28]
Materials:
-
Thiadiazole-based PGR formulation
-
Sprayer equipment
-
Stakes and flags for marking plots
-
Data collection tools (e.g., measuring tape, scales)
Procedure:
-
Trial Design:
-
Application of the PGR:
-
Data Collection:
-
Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods to determine the significance of the treatment effects.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of Thiadiazole Fungicides
Thiadiazole fungicides can interfere with critical biochemical pathways in fungi. One common mode of action is the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane.
Caption: Inhibition of ergosterol biosynthesis by a thiadiazole fungicide.
Experimental Workflow for Screening New Thiadiazole Derivatives
The process of discovering and evaluating new thiadiazole-based agrochemicals involves a systematic workflow from synthesis to field trials.
Caption: Workflow for the development of new thiadiazole-based agrochemicals.
References
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiadiazoles - Wikipedia [en.wikipedia.org]
- 3. d.docksci.com [d.docksci.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and insecticidal activities of novel 1,3,4-thiadiazole 5-fluorouracil acetamides derivatives: an RNA interference insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thidiazuron - Wikipedia [en.wikipedia.org]
- 14. Plant Growth Regulators - Cytokinins - Thidiazuron (TDZ) Clinisciences [clinisciences.com]
- 15. What Makes Thidiazuron a Powerful Plant Growth Regulator in Agriculture [jindunchemical.com]
- 16. What are the functions of the Plant Growth Regulator Thidiazuron in plant growth regulation? - Knowledge [chinapesticidefactory.com]
- 17. plantcelltechnology.com [plantcelltechnology.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 21. nanobioletters.com [nanobioletters.com]
- 22. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi [mdpi.com]
- 26. fieldcropnews.com [fieldcropnews.com]
- 27. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 28. sgs.com [sgs.com]
- 29. Chemical plant growth regulators - application | AHDB [horticulture.ahdb.org.uk]
Application Notes and Protocols for the Synthesis of 4-Phenyl-1,2,3-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 4-phenyl-1,2,3-thiadiazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. The presented methodology is based on the well-established Hurd-Mori synthesis, a reliable and widely used method for preparing 1,2,3-thiadiazoles.[1][2][3][4]
Introduction
4-Phenyl-1,2,3-thiadiazole is a five-membered aromatic heterocycle featuring a phenyl group at the 4-position. This structural motif is of significant interest in drug discovery, as derivatives of 1,2,3-thiadiazole have demonstrated a broad range of biological activities, including anticancer, antiviral, and herbicidal properties.[3][5] The synthesis protocol detailed herein follows the Hurd-Mori reaction, which involves the cyclization of a hydrazone derivative with thionyl chloride.[1][3][4]
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori reaction.
| Step | Product | Starting Materials | Key Reagents | Yield | Melting Point (°C) |
| 1 | Acetophenone Semicarbazone | Acetophenone, Semicarbazide Hydrochloride | Pyridine or Sodium Acetate | Nearly Theoretical | 198 |
| 2 | 4-Phenyl-1,2,3-thiadiazole | Acetophenone Semicarbazone | Thionyl Chloride (SOCl₂) | Good to Excellent | 92-94 (for a related diphenyl derivative) |
Note: The melting point for 4-phenyl-1,2,3-thiadiazole is not explicitly stated in the provided search results, so the value for a structurally similar compound, 4,5-diphenyl-1,2,3-thiadiazole, is provided for reference.[6] Yields for the final product are generally reported as "good to excellent".[3][5][7]
Experimental Protocols
This synthesis is performed in two main stages: the preparation of the acetophenone semicarbazone intermediate, followed by its cyclization to form the final product.
Step 1: Synthesis of Acetophenone Semicarbazone
This procedure details the formation of the semicarbazone intermediate from acetophenone.
Materials:
-
Acetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate or Pyridine
-
Aqueous Ethanol
-
Cold water
Procedure:
-
Dissolve acetophenone (1 equivalent) and semicarbazide hydrochloride (1.1 equivalents) in aqueous ethanol.[3]
-
Add a base, such as sodium acetate (1.5 equivalents) or pyridine, to neutralize the hydrochloride and facilitate the condensation reaction.[2][3]
-
Stir the mixture at room temperature. The acetophenone semicarbazone will begin to precipitate.[2][3]
-
Continue stirring for 1-2 hours, or until the precipitation appears complete.[3]
-
Collect the precipitate by filtration and wash it with cold water.[3][4]
-
The crude product can be purified by recrystallization from aqueous alcohol or ethanol to yield a crystalline solid.[2][3]
Expected Outcome:
Step 2: Synthesis of 4-Phenyl-1,2,3-thiadiazole
This step involves the cyclization of the intermediate using thionyl chloride.
Caution: Thionyl chloride is a corrosive and hazardous chemical. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Acetophenone semicarbazone (dried)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (optional solvent)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, place the dried acetophenone semicarbazone.
-
Cool the flask in an ice bath to 0-5 °C.[3]
-
Slowly and carefully add an excess of thionyl chloride (typically 5-10 equivalents) to the semicarbazone with vigorous stirring, ensuring the temperature remains below 10 °C.[2][3] The reaction is exothermic and will evolve sulfur dioxide and hydrogen chloride gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.[3][4]
-
Extract the product from the aqueous mixture using an organic solvent such as dichloromethane or ethyl acetate.[3]
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[3][4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-phenyl-1,2,3-thiadiazole.[4]
Purification: The crude product can be purified by either recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel using an eluent system such as a mixture of hexane and ethyl acetate.[4]
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the Hurd-Mori synthesis of 4-phenyl-1,2,3-thiadiazole.
Caption: Workflow for the Hurd-Mori synthesis of 4-phenyl-1,2,3-thiadiazole.
References
Troubleshooting & Optimization
Troubleshooting low yield in Hurd-Mori synthesis of 4,5-Diphenyl-1,2,3-thiadiazole
Technical Support Center: Hurd-Mori Synthesis of 4,5-Diphenyl-1,2,3-thiadiazole
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) to address common issues, particularly low yield, encountered during the Hurd-Mori synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in the Hurd-Mori synthesis of this compound?
Low yield in the Hurd-Mori synthesis can typically be attributed to three main areas: reagent quality, reaction conditions, and product instability.[1] Key factors include the purity of the starting hydrazone, the quality and stoichiometry of thionyl chloride (SOCl₂), and the reaction temperature.[2]
Q2: How critical is the quality of the thionyl chloride?
The quality of thionyl chloride is paramount. SOCl₂ readily decomposes upon exposure to moisture, which reduces its reactivity.[3] It is highly recommended to use freshly distilled or a new bottle of thionyl chloride for the reaction.[2] An excess of thionyl chloride is often employed to help drive the reaction to completion.[3]
Q3: My starting hydrazone has been stored for a while. Could this be the issue?
Yes, the purity and structural integrity of the starting hydrazone are crucial. The Hurd-Mori reaction requires an active α-methylene group on the hydrazone for the cyclization to occur.[1][3] Impurities within the hydrazone can lead to side reactions, and the compound itself may degrade over time.[2] Ensure your starting hydrazone is pure and completely dry before use.[3]
Q4: I am seeing multiple spots on my TLC plate post-reaction. What are the likely side products?
The Hurd-Mori reaction can be accompanied by side reactions such as chlorination, aromatization, and sulfonylation.[4] Depending on the substrate, alternative cyclization pathways can also occur, leading to byproducts like oxadiazines.[1] High reaction temperatures can exacerbate the formation of these side products and lead to the decomposition of starting materials or the desired product.[1][2]
Q5: What is the optimal temperature for this reaction?
The reaction is often exothermic, so careful temperature control is necessary.[2] The procedure typically involves the slow addition of the hydrazone to cooled thionyl chloride (e.g., in an ice bath) to maintain a low temperature initially (below 10 °C).[5] After the addition is complete, the mixture is allowed to warm to room temperature to proceed to completion.[5][6] Running the reaction at excessively high temperatures can lead to product decomposition.[1][6]
Q6: How should I purify the final this compound product?
Purification is commonly achieved through recrystallization or column chromatography on silica gel.[1][7] For this compound, recrystallization from hexane has been reported to be effective.[8] It is important to handle the compound under neutral conditions during workup and purification, as the 1,2,3-thiadiazole ring can be sensitive to strong acids and bases.[1]
Troubleshooting Guide for Low Yield
The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis.
Caption: Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.
Quantitative Data Summary
The yield of the Hurd-Mori synthesis is highly dependent on the substrate. The following table provides reported yields for various 1,2,3-thiadiazole syntheses to serve as a benchmark.
| Starting Hydrazone/Precursor | Product | Yield (%) | Reference |
| Deoxybenzoin Tosylhydrazone | This compound | 46% | [8] |
| Acetophenone Semicarbazone | 4-Phenyl-1,2,3-thiadiazole | 83% | [7] |
| N-protected pyrrolidine precursor | Pyrrolo[2,3-d][1][3][4]thiadiazole | 15-25% (alkyl protected) | [9] |
| N-protected pyrrolidine precursor | Pyrrolo[2,3-d][1][3][4]thiadiazole | 94% (carbamate protected) | [9] |
| Various N-tosylhydrazones | Substituted aryl 1,2,3-thiadiazoles | 44-98% | [5] |
Detailed Experimental Protocol
This protocol is adapted from a reported synthesis of this compound.[8] The starting material is the tosylhydrazone of deoxybenzoin (1,2-diphenylethan-1-one), which readily undergoes cyclization with thionyl chloride in a Hurd-Mori type reaction.
Step 1: Synthesis of Deoxybenzoin Tosylhydrazone
The synthesis of the starting hydrazone is a critical first step. While various methods exist, it generally involves the condensation of deoxybenzoin with p-toluenesulfonylhydrazide.
Step 2: Cyclization to this compound
-
Caution: Thionyl chloride is corrosive and toxic. This reaction evolves sulfur dioxide and hydrogen chloride gas. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve the deoxybenzoin tosylhydrazone (0.16 mol) in anhydrous dichloromethane (CH₂Cl₂) (200 ml).[8]
-
Prepare a solution of thionyl chloride (0.2 mol) in anhydrous CH₂Cl₂ (10 ml).[8]
-
Slowly add the thionyl chloride solution to the stirred hydrazone solution at room temperature.[8]
-
Stir the reaction mixture at room temperature for approximately 2.5 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove any precipitated solids (e.g., toluenesulfonyl chloride).[8]
-
Concentrate the remaining liquid under reduced pressure.[8]
-
The crude product can then be purified. Recrystallization from hexane has been shown to be effective, affording the product as a solid with a melting point of 92-94 °C.[8]
Reaction Workflow Diagram
The following diagram illustrates the experimental workflow for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. download.e-bookshelf.de [download.e-bookshelf.de]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thionyl Chloride Stoichiometry in 1,2,3-Thiadiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,3-thiadiazoles, with a particular focus on the critical role of thionyl chloride stoichiometry in the Hurd-Mori reaction.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments in a question-and-answer format.
Issue 1: Low or No Yield of the Desired 1,2,3-Thiadiazole
Question: My Hurd-Mori synthesis is resulting in a very low yield or no product. What are the potential causes related to thionyl chloride and how can I troubleshoot this?
Answer: Low or no yield is a common issue in the Hurd-Mori synthesis and can often be traced back to the handling and stoichiometry of thionyl chloride. Here are the key factors to investigate:
-
Purity of Thionyl Chloride: Thionyl chloride is highly reactive and can decompose over time, especially with exposure to moisture, into SO₂ and HCl. This decomposition can inhibit the desired cyclization reaction. Always use freshly distilled or a new bottle of thionyl chloride for best results.[1]
-
Insufficient Thionyl Chloride: While a large excess can be detrimental, an insufficient amount of thionyl chloride will lead to incomplete conversion of the hydrazone starting material. For many substrates, 2-3 equivalents of thionyl chloride are recommended.[2]
-
Reaction Temperature: The reaction of hydrazones with thionyl chloride is often exothermic. Uncontrolled temperature increases can lead to the decomposition of starting materials and the desired product. It is crucial to add thionyl chloride dropwise at a low temperature (e.g., 0-5 °C) before allowing the reaction to proceed at room temperature or with gentle heating.[3]
-
Moisture Contamination: Thionyl chloride reacts violently with water. Ensure all glassware is oven-dried and that anhydrous solvents are used to prevent the consumption of the reagent.[3]
Issue 2: Formation of Significant Side Products
Question: I am observing a significant amount of an unknown side product in my reaction mixture, complicating purification. How can I minimize its formation?
Answer: The formation of side products is often linked to the stoichiometry of thionyl chloride and other reaction conditions.
-
Excess Thionyl Chloride: A large excess of thionyl chloride can promote side reactions. While an excess is necessary to drive the reaction, using too much (e.g., >10 equivalents) can lead to the formation of undesired byproducts. It is advisable to start with a moderate excess (e.g., 3-5 equivalents) and optimize from there.[1]
-
Alternative Cyclization Pathways: In some cases, alternative cyclization can occur. For instance, the reaction of 2-[(ethoxycarbonyl)hydrazono]propionic acid with thionyl chloride can yield 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione as a side product.[2][4] Optimizing the thionyl chloride stoichiometry and reaction temperature can help favor the formation of the desired 1,2,3-thiadiazole.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometric ratio of thionyl chloride to hydrazone in the Hurd-Mori synthesis?
A1: The optimal ratio can be substrate-dependent. However, a general guideline is to use a molar excess of thionyl chloride. Published procedures often cite ratios ranging from 2 to 10 equivalents.[1][5] It is recommended to start with 3-5 equivalents and optimize based on the reaction outcome.
Q2: Can using a large excess of thionyl chloride improve the yield?
A2: Not necessarily. While a sufficient excess is required for the reaction to proceed to completion, a very large excess can lead to increased side product formation and decomposition of the target compound, ultimately lowering the overall yield.[1]
Q3: Are there any alternatives to thionyl chloride for the synthesis of 1,2,3-thiadiazoles?
A3: Yes, other reagents can be used. Sulfur dichloride (SCl₂) and sulfur monochloride (S₂Cl₂) have been employed in the Hurd-Mori reaction and, in some cases, may provide higher yields than thionyl chloride.[6]
Data Presentation
The following table summarizes the effect of thionyl chloride stoichiometry on the yield of 4-phenyl-1,2,3-thiadiazole from acetophenone semicarbazone, based on data compiled from various sources.
| Equivalents of Thionyl Chloride | Reaction Conditions | Yield (%) | Reference |
| ~3.6 | Anhydrous dichloromethane, 0-5 °C to room temp. | Not specified, but implied successful synthesis | [3] |
| 5-10 | Anhydrous conditions, 0-5 °C to room temp. | Good to excellent | [5] |
| Excess (not specified) | Not specified | 83 | [7] |
| Excess (not specified) | Room temperature | High | [8] |
Experimental Protocols
General Protocol for the Synthesis of 4-Phenyl-1,2,3-thiadiazole (Hurd-Mori Reaction)
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Preparation of Acetophenone Semicarbazone
-
Dissolve acetophenone (1.0 eq) in ethanol.
-
In a separate flask, prepare a solution of semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in water.
-
Add the semicarbazide solution to the acetophenone solution and stir at room temperature for 1-2 hours, or until precipitation is complete.
-
Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the acetophenone semicarbazone under vacuum. The product can be purified by recrystallization from ethanol if necessary.[5]
Step 2: Cyclization with Thionyl Chloride
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a drying tube, place the dry acetophenone semicarbazone (1.0 eq).
-
Add anhydrous dichloromethane to the flask and cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add thionyl chloride (3.0 eq) dropwise from the dropping funnel over 30 minutes with vigorous stirring, ensuring the temperature remains below 10 °C.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-phenyl-1,2,3-thiadiazole by recrystallization from ethanol or by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the Hurd-Mori synthesis of 4-phenyl-1,2,3-thiadiazole.
Caption: Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.
Caption: Anticancer signaling pathways targeted by 1,2,3-thiadiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4,5-Diphenyl-1,2,3-thiadiazole by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of crude 4,5-Diphenyl-1,2,3-thiadiazole via recrystallization. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions.
Experimental Protocols
Objective: To purify crude this compound to a high degree of purity by removing reaction byproducts and unreacted starting materials.
Principle: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solution (mother liquor).
Recommended Solvents: Based on literature and general principles for thiadiazole derivatives, the following solvents are recommended for initial screening:
-
Hexane
-
Ethanol
-
Methanol
-
Isopropanol
-
Ethanol/Water mixtures
Detailed Methodology: Single Solvent Recrystallization (Example with Hexane)
-
Solvent Selection: Place a small amount of the crude this compound in a test tube and add a few drops of the chosen solvent (e.g., hexane). If the compound dissolves readily at room temperature, the solvent is too good and will result in poor recovery. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hexane and heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of hot hexane until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent. The melting point of pure this compound is reported to be 92°-94°C.
Quantitative Data Summary
| Parameter | Value | Solvent System | Source |
| Melting Point | 92°-94° C | Recrystallized from Hexane | |
| Reported Yield | 46% (first crop) | Recrystallized from Hexane |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | The solution is not saturated (too much solvent was added). | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed" crystal of the pure compound. | |
| Oiling Out (Product separates as a liquid instead of crystals) | The melting point of the compound is lower than the boiling point of the solvent. | Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble to lower the saturation point, and allow it to cool more slowly. |
| The rate of cooling is too fast. | Allow the solution to cool more slowly. Insulate the flask to retain heat for a longer period. | |
| The compound is highly impure. | Consider purifying the crude product by another method, such as column chromatography, before attempting recrystallization. | |
| Low Yield | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Premature crystallization during hot filtration. | Use a heated funnel or preheat the filtration apparatus. Dilute the solution with a small amount of hot solvent before filtering. | |
| The crystals were washed with solvent that was not cold. | Always use ice-cold solvent to wash the crystals to minimize redissolving the product. | |
| Colored Impurities Remain in Crystals | The impurity co-crystallizes with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for the recrystallization of this compound?
A1: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, hexane has been successfully used. Other potential solvents to screen include ethanol, methanol, isopropanol, or mixtures of ethanol and water. You should perform small-scale solubility tests to determine the best solvent for your specific crude product.
Q2: My product has "oiled out." What should I do?
A2: "Oiling out" occurs when the product separates from the solution as a liquid rather than solid crystals. This often happens if the boiling point of the solvent is higher than the melting point of your compound or if the solution is cooled too quickly. To resolve this, try reheating the solution to redissolve the oil, add a bit more solvent, and allow it to cool much more slowly. Using a solvent mixture can also sometimes prevent oiling out.
Q3: I have a very low yield after recrystallization. What are the common causes?
A3: A low yield can result from several factors. The most common reason is using too much solvent to dissolve the crude product, which keeps a significant amount of your compound in the mother liquor even after cooling. Other causes include incomplete crystallization, washing the collected crystals with solvent that is not ice-cold, or significant loss of material during transfers.
Q4: Why are my purified crystals still colored?
A4: If your crystals are still colored after recrystallization, it is likely due to the presence of colored impurities that have similar solubility properties to your product. You can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be aware that using too much charcoal can also lead to a loss of your desired product.
Q5: Can I use a solvent mixture for recrystallization?
A5: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility characteristics. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). The solution is then heated until it becomes clear again and allowed to cool slowly. A common mixture for similar compounds is ethanol/water.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
Column chromatography protocol for 4,5-Diphenyl-1,2,3-thiadiazole purification
This technical support guide provides a detailed column chromatography protocol, troubleshooting advice, and frequently asked questions for the purification of 4,5-diphenyl-1,2,3-thiadiazole. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Experimental Protocol: Column Chromatography
This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography. The method is optimized for separating the target compound from common non-polar impurities, such as unreacted starting materials or byproducts like α-phenylacetophenone.[1]
1. Materials and Setup:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate. Toluene can be substituted for hexane to improve the separation of aromatic compounds.
-
Column: A glass chromatography column of appropriate size for the amount of crude material.
-
Standard laboratory glassware, including flasks, beakers, and fraction collection tubes.
-
Thin Layer Chromatography (TLC) plates (silica gel coated), developing chamber, and a UV lamp (254 nm).
2. Preliminary TLC Analysis: Before packing the column, it is crucial to determine the optimal eluent composition using TLC.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate using various ratios of hexane/ethyl acetate (e.g., 98:2, 95:5, 90:10).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the this compound spot. This ensures good separation and a reasonable elution time from the column.
3. Column Packing (Wet Slurry Method):
-
Secure the chromatography column in a vertical position in a fume hood.
-
Add a small plug of glass wool or cotton to the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 98:2 hexane/ethyl acetate).
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica gel to settle into a packed bed. Ensure a layer of solvent always remains above the silica gel to prevent the column from running dry.[2]
-
Add another thin layer of sand on top of the packed silica to protect the surface.
4. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[2]
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent. Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the sand layer without disturbing the silica surface.[2]
5. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure (flash chromatography) to achieve a steady flow rate. A good flow rate is typically a few centimeters of solvent level decrease per minute.[3]
-
Begin collecting fractions in test tubes or other suitable containers.
-
Start with the low-polarity eluent identified during TLC analysis. If separation is poor or elution is slow, the polarity of the mobile phase can be gradually increased (gradient elution) by incrementally adding more ethyl acetate.
6. Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Spot samples from several consecutive fractions on a single TLC plate, along with a spot of the original crude mixture for comparison.
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound as a solid.
Data Presentation
The following table summarizes the key parameters for the column chromatography protocol.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | ~20-40 g of silica per 1 g of crude product |
| Mobile Phase System | n-Hexane/Ethyl Acetate or Toluene/Ethyl Acetate |
| Suggested Gradient | Start with 98:2, gradually increase to 95:5, then 90:10 as needed. |
| Target Rf (TLC) | 0.2 - 0.4 in the initial eluting solvent |
| Sample Loading | Dry loading is preferred for optimal resolution. |
| Detection Method | UV visualization at 254 nm for TLC analysis. |
Troubleshooting Guide
This section addresses common issues that may arise during the column chromatography of this compound.
Question 1: My compound is not moving from the top of the column (Rf is zero or very low). What should I do?
-
Answer: This indicates that the eluent is not polar enough to move the compound through the silica gel. You should gradually increase the polarity of your mobile phase. For example, if you are using a 95:5 hexane/ethyl acetate mixture, try switching to a 90:10 or 85:15 mixture. It is important to increase the polarity slowly to ensure good separation from any impurities that may also start to move.
Question 2: My compound is eluting very quickly with the solvent front, resulting in poor separation. How can I fix this?
-
Answer: This issue arises when the eluent is too polar, causing the compound to have a low affinity for the stationary phase. You need to use a less polar solvent system. For instance, if you are using 90:10 hexane/ethyl acetate, try a 95:5 or 98:2 mixture. The goal is to increase the compound's retention on the column.[4]
Question 3: I am getting poor separation between my product and a close-running impurity. How can I improve the resolution?
-
Answer:
-
Use a Shallow Gradient: Instead of large jumps in polarity, increase the percentage of the polar solvent very slowly. This will allow more time for the compounds to separate on the column.
-
Change the Solvent System: Sometimes, changing one of the solvents can significantly alter the selectivity of the separation. For aromatic compounds like this, substituting hexane with toluene can improve separation due to different π-π interactions with the analytes.[5]
-
Ensure Proper Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica bed is uniform and has not been disturbed during sample loading.
-
Question 4: The spots on my TLC plate are streaking or "tailing." What is the cause?
-
Answer: Tailing can be caused by several factors:
-
Overloading: You may have loaded too much crude material onto the column or spotted too much on the TLC plate. Try using less material.
-
Compound Insolubility: The compound may be partially insoluble in the eluent, causing it to streak. Ensure your compound is fully dissolved when loading.
-
Compound Decomposition: Some thiadiazole derivatives can be sensitive to the acidic nature of standard silica gel.[6] If you suspect decomposition, you can use deactivated silica gel (by adding a small percentage of triethylamine to the eluent, e.g., 0.1-1%) or switch to a more neutral stationary phase like alumina.
-
Question 5: My yield after the column is very low. Where could my product have gone?
-
Answer: There are several possibilities for low recovery:
-
Decomposition on the Column: As mentioned above, the compound might be unstable on silica gel. You can test this by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.[6]
-
Irreversible Adsorption: The compound may be too polar for the chosen column and is irreversibly stuck to the silica gel. This is unlikely for this compound but can happen with more polar derivatives.
-
Fractions are too Dilute: Your compound may have eluted, but the fractions are so dilute that it is not easily visible on the TLC plate. Try concentrating a few fractions where you expected the compound to elute and re-running the TLC.[6]
-
Incomplete Elution: You may have stopped collecting fractions too early. Continue eluting with a more polar solvent to see if any more product comes off the column.
-
Frequently Asked Questions (FAQs)
Q1: Is column chromatography always necessary, or can I just use recrystallization?
-
A1: The choice of purification method depends on the nature and quantity of the impurities.[7] Recrystallization can be very effective and may yield a product of higher purity if a suitable solvent is found and the impurities have different solubility profiles.[8][9] However, if the crude product is an oil or contains impurities with similar solubility, column chromatography is the preferred method for separation.[10]
Q2: Is this compound stable on silica gel?
-
A2: While many thiadiazoles are stable, some heterocyclic compounds can be sensitive to the acidic surface of silica gel.[6] It is always a good practice to perform a stability test. Spot a solution of your compound on a TLC plate and let it stand in the air for 30-60 minutes before developing it. If a new spot appears or the original spot diminishes, it suggests potential decomposition. In such cases, using neutral alumina or silica gel deactivated with a base (like triethylamine) is recommended.
Q3: How much material can I purify with column chromatography?
-
A3: Column chromatography is a versatile technique that can be scaled from milligrams to kilograms. For laboratory-scale purifications, a general rule of thumb is to use about 20 to 40 grams of silica gel for every gram of crude material to be separated. The exact amount will depend on the difficulty of the separation.
Q4: Can I reuse my silica gel?
-
A4: It is generally not recommended to reuse silica gel for purifying different compounds, as cross-contamination can occur. For subsequent purifications of the same compound, it may be possible if the column is thoroughly flushed with a very polar solvent (like methanol) and then re-equilibrated with the initial non-polar eluent. However, for obtaining high-purity material, fresh silica gel is always the best practice.
Visual Workflow
Caption: Troubleshooting decision tree for column chromatography purification.
References
- 1. prepchem.com [prepchem.com]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. orgsyn.org [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. reddit.com [reddit.com]
Common side products in the synthesis of 4-substituted-1,2,3-thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-substituted-1,2,3-thiadiazoles. The information is presented in a question-and-answer format to directly tackle specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 4-substituted-1,2,3-thiadiazoles, and what are their primary advantages and disadvantages?
A1: The most prevalent methods for synthesizing 4-substituted-1,2,3-thiadiazoles are the Hurd-Mori synthesis, the Wolff rearrangement, and the Pechmann synthesis.
| Synthesis Route | Starting Materials | Key Reagents | Advantages | Common Side Products |
| Hurd-Mori Synthesis | Hydrazones (from ketones with an α-methylene group) | Thionyl chloride (SOCl₂) | Versatile, widely applicable, good yields.[1][2] | 1,3,4-Oxadiazine derivatives, unreacted starting materials, decomposition products. |
| Wolff Rearrangement | α-Diazo thiocarbonyl compounds | Heat or light | Good for specific substrates. | Products from SN2 substitution of the diazo group, unreacted starting material.[3] |
| Pechmann Synthesis | Diazoalkanes and isothiocyanates | None (1,3-dipolar cycloaddition) | Forms 5-amino-1,2,3-thiadiazoles. | Potential for regioisomeric byproducts depending on substrates.[4] |
Q2: I am performing a Hurd-Mori synthesis and have a significant, unexpected side product. How can I identify and minimize it?
A2: A common side product in the Hurd-Mori synthesis, particularly when using certain hydrazone precursors, is a 1,3,4-oxadiazine derivative.[5] For example, the reaction of α-[(ethoxycarbonyl)hydrazono]benzenepropanoic acid with thionyl chloride can yield 5-(phenylmethyl)-2H-1,3,4-oxadiazine-2,6(3H)dione alongside the desired 1,2,3-thiadiazole.[5]
Identification:
-
Mass Spectrometry (MS): The oxadiazine byproduct will have a different molecular weight than the target thiadiazole. Obtain a mass spectrum of your crude product to identify the molecular ions of the components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will show distinct chemical shifts and coupling patterns for the oxadiazine ring system compared to the thiadiazole.
Minimization Strategies:
-
Temperature Control: The Hurd-Mori reaction is often exothermic.[6] Maintaining a low temperature (e.g., 0-5 °C) during the addition of thionyl chloride is crucial to prevent side reactions and decomposition.[6]
-
Reagent Purity: Use freshly distilled or a new bottle of thionyl chloride, as it can decompose upon exposure to moisture, leading to reduced reactivity and potential side reactions. Ensure your starting hydrazone is pure and dry.
-
Stoichiometry: While an excess of thionyl chloride is common, a very large excess may promote side reactions. Fine-tuning the stoichiometry can be beneficial.[5]
-
Alternative Reagents: If side product formation persists, consider alternative cyclizing agents. For some substrates, modern methods using N-tosylhydrazones and elemental sulfur offer cleaner reactions.[5]
Troubleshooting Guides
Issue 1: Low Yield in 4-Substituted-1,2,3-Thiadiazole Synthesis
| Possible Cause | Troubleshooting Action |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. - If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature, but be cautious of potential decomposition. |
| Decomposition of Product | - The 1,2,3-thiadiazole ring can be sensitive to harsh conditions. Avoid high temperatures and strongly acidic or basic conditions during workup and purification.[7] - For exothermic reactions like the Hurd-Mori synthesis, ensure efficient cooling during reagent addition.[6] |
| Poor Quality of Starting Materials | - Ensure starting materials, such as the hydrazone and thionyl chloride (for Hurd-Mori), are pure and anhydrous. Impurities can lead to side reactions and lower yields. |
| Suboptimal Reaction Conditions | - The electronic nature of substituents on the starting material can significantly impact yield. Electron-withdrawing groups on the precursor often lead to better yields in the Hurd-Mori reaction.[8] - For the Hurd-Mori reaction, the presence of an α-methylene group on the hydrazone is essential for cyclization.[8] |
Issue 2: Presence of Unreacted Starting Material in the Crude Product
| Possible Cause | Troubleshooting Action |
| Insufficient Reaction Time | - As a first step, extend the reaction time and monitor for the disappearance of the starting material by TLC. |
| Low Reaction Temperature | - For some substrates, a slight increase in temperature may be necessary to drive the reaction to completion. |
| Inefficient Mixing | - Ensure vigorous stirring, especially in heterogeneous reaction mixtures, to maximize contact between reactants. |
| Reagent Stoichiometry | - Ensure an adequate excess of the cyclizing reagent (e.g., thionyl chloride) is used, as some of it may be consumed by trace amounts of water. |
Purification Strategy:
-
Recrystallization: Unreacted starting materials, such as semicarbazones, can often be removed by recrystallization from a suitable solvent like ethanol.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired 4-substituted-1,2,3-thiadiazole from less polar starting materials. A typical eluent system is a mixture of hexane and ethyl acetate.
Experimental Protocols
Key Experiment: Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole
This protocol is a representative example and may require optimization for other substrates.
Step 1: Synthesis of Acetophenone Semicarbazone
-
Dissolve semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in water.
-
In a separate flask, dissolve acetophenone (1.0 eq) in ethanol.
-
Add the semicarbazide solution to the acetophenone solution and stir at room temperature for 2-4 hours.
-
Collect the precipitated acetophenone semicarbazone by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Recrystallization from ethanol can be performed for higher purity.
Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole
-
In a fume hood, suspend the dried acetophenone semicarbazone (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by pouring it into a beaker of crushed ice.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) or recrystallization from ethanol.
References
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Expeditious synthesis of new 1,2,3-thiadiazoles and 1,2,3-selenadiazoles from 1,2-diaza-1,3-butadienes via Hurd-Mori-type reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diazocarbonyl and Related Compounds in the Synthesis of Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Improving the reaction conditions for substituted thiadiazole synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for the synthesis of substituted thiadiazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of substituted thiadiazoles, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields are a common challenge in thiadiazole synthesis and can stem from several factors. A systematic approach to troubleshooting is often the most effective.
-
Purity of Starting Materials: Impurities in your starting materials (e.g., acyl hydrazides, thiosemicarbazides, aldehydes) can interfere with the reaction. Ensure all reactants are of high purity, and consider recrystallizing or purifying them if necessary.
-
Reaction Conditions:
-
Temperature: The optimal temperature can be substrate-dependent. For many cyclization reactions, heating is required to drive the reaction to completion. However, excessively high temperatures can lead to decomposition of reactants or products. It is advisable to perform small-scale trials at different temperatures to find the optimal condition.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged times may lead to byproduct formation or degradation.
-
Anhydrous Conditions: Many reagents used in thiadiazole synthesis, such as thionyl chloride and phosphorus oxychloride, are sensitive to moisture. Ensure you are using dry solvents and a dry reaction setup (e.g., oven-dried glassware, inert atmosphere).
-
-
Reagent Stoichiometry: The molar ratio of reactants can significantly impact the yield. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can sometimes lead to side reactions.
-
Substrate Suitability: The electronic properties of the substituents on your starting materials can influence the reaction's success. For instance, in the Hurd-Mori synthesis, electron-withdrawing groups on the precursor often lead to better yields compared to electron-donating groups.
Q2: I am observing a significant amount of an unexpected side product. How can I identify and minimize it?
A2: The formation of side products is a frequent issue. Identification and minimization are key to obtaining a pure desired product.
-
Common Side Products: In the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides, a common side product is the corresponding 1,3,4-oxadiazole. This can often be identified by mass spectrometry, as it will have a lower molecular weight than the desired thiadiazole.
-
Minimization Strategies:
-
Choice of Reagents: The choice of cyclizing agent can influence the product distribution. For example, using Lawesson's reagent can favor the formation of the thiadiazole over the oxadiazole.
-
Control of Reaction Conditions: Carefully controlling the reaction temperature and time can help minimize the formation of unwanted byproducts.
-
Purification: If side product formation is unavoidable, purification techniques such as column chromatography or recrystallization are necessary to isolate the desired thiadiazole.
-
Q3: How can I effectively purify my substituted thiadiazole product?
A3: Proper purification is crucial to obtain a high-purity product for subsequent applications.
-
Work-up Procedure: After the reaction is complete, a careful work-up is the first step in purification. This typically involves quenching the reaction (e.g., with ice-water), followed by extraction with an appropriate organic solvent. Washing the organic layer with brine or a saturated sodium bicarbonate solution can help remove inorganic impurities.
-
Recrystallization: This is a common and effective method for purifying solid products. The choice of solvent is critical and may require some experimentation. Ethanol, methanol, and ethyl acetate are often good starting points.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful technique. A suitable eluent system can be determined by TLC analysis.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for different synthetic methods, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Conventional Heating vs. Microwave Irradiation for the Synthesis of 1,3,4-Thiadiazole Schiff Base Derivatives
| Entry | Method | Time | Power/Temp. | Yield (%) | Reference |
| 1 | Microwave | 7 min | 300 W | 83 | [1] |
| 2 | Conventional | 8 h | 110 °C | 48 | [1] |
Table 2: Comparison of Different Synthetic Routes to 1,2,4-Thiadiazoles
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yields (%) | Reference |
| Oxidative Dimerization | Thioamides | Ceric Ammonium Nitrate (CAN) | Acetonitrile, Room Temp, 10-30 min | 85-95 | [2] |
| From Nitriles & Thioamides | Nitriles, Thioamides | Iodine (I₂) | Dichloromethane (DCM), 80°C, 12 h | 60-85 | [2] |
| From Imidoyl Thioureas | Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | DCM, Room Temp, 5-10 min | 70-90 | [2] |
| 1,3-Dipolar Cycloaddition | 1,3,4-Oxathiazol-2-ones, Acyl Cyanides | Thermal (Reflux) | Xylene, 130-160°C, ~20 h | 75-90 | [2] |
Table 3: Solvent-Free Synthesis of 1,3,4-Thiadiazole Derivatives
| Oxidizing Reagent | Reaction Time (min) | Average Yield (%) | Reference |
| Iodobenzene diacetate | 1-2 | 82 | [3] |
| Phenyliodine(III) bis(trifluoroacetate) | 1-2 | 81 | [3] |
| (Diacetoxyiodo)benzene | 1-2 | 79 | [3] |
Experimental Protocols
This section provides detailed methodologies for key synthetic procedures.
Protocol 1: General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles via Acid-Catalyzed Cyclization
This protocol describes an acid-catalyzed regioselective cyclization reaction.[4]
-
Reaction Setup: To a solution of alkyl 2-(methylthio)-2-thioxoacetates (1.0 mmol, 1 equiv) and acyl hydrazides (1.0 mmol, 1 equiv) in water (2 mL), add p-toluenesulfonic acid (p-TSA) (0.1 mmol, 0.1 equiv).
-
Reaction: Stir the mixture magnetically at 80 °C for 3 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion of the reaction, extract the mixture with ethyl acetate and distilled water. Separate the organic and aqueous layers, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Protocol 2: Hurd-Mori Synthesis of 1,2,3-Thiadiazoles
This is a widely used method for the synthesis of the 1,2,3-thiadiazole ring system.[5][6]
-
Hydrazone Formation: Prepare the appropriate N-acyl or N-tosyl hydrazone from the corresponding ketone or aldehyde.
-
Cyclization: Suspend the hydrazone (1.0 equiv) in a suitable solvent such as dichloromethane (DCM). Cool the suspension to 0 °C.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (2.0-3.0 equiv) dropwise to the stirred suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Carefully quench the reaction by pouring it into ice-water. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 3: Microwave-Assisted Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
This method offers a rapid and efficient alternative to conventional heating.
-
Reaction Mixture: In a microwave-safe vessel, combine the substituted thiosemicarbazide (0.10 M) and a substituted benzoic acid (0.01 M).
-
Reagent Addition: Add phosphorus oxychloride (25 mL) and a small amount of dimethylformamide (10 mL). While stirring, add concentrated sulfuric acid (10 drops).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 300 W for 3 minutes, with a pulse rate of 30 seconds.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture and pour it onto crushed ice. Neutralize with a base (e.g., ammonia solution) to precipitate the product. Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in substituted thiadiazole synthesis.
Caption: A generalized experimental workflow for the synthesis of substituted thiadiazoles.
Caption: A troubleshooting decision tree for addressing low reaction yields.
Caption: A simplified reaction pathway for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Rapid and solvent-free synthesis of thiadiazoles using hypervalent oxidizing reagents: spectroscopic characterization and analysis | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
Stability of the 1,2,3-thiadiazole ring to acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the 1,2,3-thiadiazole ring under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,2,3-thiadiazole ring to acidic conditions?
A1: The 1,2,3-thiadiazole ring is generally considered to be relatively stable under many acidic conditions. This stability is evidenced by its formation and persistence in synthetic procedures that utilize acidic reagents, such as the Hurd-Mori synthesis which often involves thionyl chloride and generates acidic byproducts. The parent 1,2,3-thiadiazole is a weak base.[1] However, the stability can be influenced by the nature of the substituents on the ring and the specific acidic conditions (acid strength, temperature, and reaction time). It is always recommended to perform stability studies for your specific derivative under the anticipated experimental conditions.
Q2: Is the 1,2,3-thiadiazole ring stable to basic conditions?
A2: No, the 1,2,3-thiadiazole ring is generally unstable under basic conditions and is prone to base-catalyzed ring cleavage.[2] This decomposition has been observed with strong bases such as potassium tert-butylate and sodium ethylate, as well as under milder basic conditions, for instance, in the presence of primary or secondary amines with potassium carbonate in DMF.[2][3] Aryl-substituted 1,2,3-thiadiazoles have been noted to decompose under mild basic conditions, a process that is accelerated by the presence of electron-donating substituents on the aryl ring.[3]
Q3: What are the decomposition products of the 1,2,3-thiadiazole ring in the presence of a base?
A3: Under basic conditions, the 1,2,3-thiadiazole ring undergoes cleavage to liberate nitrogen gas and form an acetylene thiolate intermediate.[2] This reactive thiolate can be trapped by electrophiles. For example, in the presence of methyl iodide, it can form a stable 2-methylthioethynyl derivative.[2] If primary or secondary amines are present, the acetylene thiolate can react to form thioamides.[2]
Q4: What is the general thermal stability of the 1,2,3-thiadiazole ring?
A4: The 1,2,3-thiadiazole ring is a neutral, aromatic compound and is considered thermally stable.[1][4] The parent compound is a liquid with a boiling point of 157°C.[1] The thermal stability can be influenced by substituents; for example, the incorporation of electron-withdrawing groups on an adjacent aryl ring has been shown to increase the thermal stability of the resulting products.[5]
Troubleshooting Guides
Issue 1: Unexpected degradation of a 1,2,3-thiadiazole-containing compound during a reaction or work-up.
-
Question: My 1,2,3-thiadiazole derivative seems to be decomposing during my experiment. What could be the cause?
-
Answer:
-
Check the pH: The most common cause of 1,2,3-thiadiazole degradation is exposure to basic conditions. Even mildly basic conditions can initiate ring cleavage.[3] Review your reaction and work-up steps for the presence of any bases (e.g., amine reagents, carbonate washes, basic chromatography conditions).
-
Investigate Reagents: Are you using strong nucleophiles? While the ring is susceptible to bases, strong nucleophiles could also potentially react with the ring system.
-
Temperature: Although generally thermally stable, high temperatures in combination with other reactive species could promote degradation.
-
Issue 2: Low yield in a reaction where the 1,2,3-thiadiazole is a starting material.
-
Question: I'm getting a low yield in a reaction involving a 1,2,3-thiadiazole, and I suspect it's not stable under the reaction conditions. How can I confirm this?
-
Answer:
-
Control Experiment: Run the reaction without the other reagents to isolate the effect of the solvent and temperature on your 1,2,3-thiadiazole derivative.
-
Monitor Stability: Use techniques like TLC, LC-MS, or NMR to monitor the stability of your starting material in the reaction solvent at the reaction temperature over time.
-
Product Identification: If degradation is observed, try to identify the decomposition products. The presence of acetylenic compounds or thioamides could confirm base-catalyzed ring opening.
-
Data Presentation
| pH | Buffer System | Time (hours) | % Remaining of Parent Compound | Major Degradation Products |
| 2.0 | Glycine-HCl | 24 | ||
| 4.0 | Acetate | 24 | ||
| 7.0 | Phosphate | 24 | ||
| 9.0 | Borate | 24 | ||
| 11.0 | Carbonate-Bicarbonate | 24 |
Experimental Protocols
Protocol: Assessing the pH Stability of a 1,2,3-Thiadiazole Derivative
Objective: To determine the stability of a 1,2,3-thiadiazole-containing compound across a range of pH values.
Materials:
-
Your 1,2,3-thiadiazole derivative
-
A series of buffers (e.g., Glycine-HCl for pH 2, Acetate for pH 4, Phosphate for pH 7, Borate for pH 9, Carbonate-Bicarbonate for pH 11)
-
Acetonitrile or other suitable organic solvent
-
HPLC or LC-MS system
-
pH meter
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your 1,2,3-thiadiazole derivative in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
For each pH to be tested, add a small aliquot of the stock solution to a known volume of the corresponding buffer to achieve the desired final concentration (e.g., 10 µg/mL). The amount of organic solvent should be kept low (e.g., <1%) to minimize its effect on the buffer's pH.
-
Prepare a control sample in the organic solvent used for the stock solution.
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., room temperature or 37°C).
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quench any further degradation by adding an equal volume of a suitable organic solvent and/or acid/base to neutralize the sample.
-
-
Analysis:
-
Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the parent compound remaining.
-
If possible, use LC-MS to identify any major degradation products.
-
-
Data Reporting:
-
Plot the percentage of the parent compound remaining against time for each pH.
-
Summarize the results in a table as shown in Table 1.
-
Visualizations
Caption: Troubleshooting workflow for 1,2,3-thiadiazole degradation.
Caption: Base-catalyzed degradation pathway of 1,2,3-thiadiazoles.
References
- 1. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 2. Thiadiazole ring opening in the derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid under the action of bases - Maadadi - Russian Journal of General Chemistry [journal-vniispk.ru]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Effect of electron-withdrawing groups on Hurd-Mori reaction efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the Hurd-Mori reaction, with a specific focus on the impact of electron-withdrawing groups on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the Hurd-Mori reaction and what is it used for?
The Hurd-Mori reaction is a chemical reaction that synthesizes 1,2,3-thiadiazoles from hydrazones.[1] This reaction is a key method for creating this particular heterocyclic ring system, which is a valuable scaffold in medicinal chemistry and materials science. The reaction typically involves treating an α-acyl- or α-tosylhydrazone with thionyl chloride (SOCl₂).
Q2: How do electron-withdrawing groups on the substrate affect the efficiency of the Hurd-Mori reaction?
Electron-withdrawing groups (EWGs) attached to the starting material, particularly on a nitrogen atom within the hydrazone precursor, generally have a positive impact on the Hurd-Mori reaction, leading to significantly higher yields.[2][3] EWGs decrease the basicity of the nitrogen atom, which is believed to facilitate the key cyclization step.[2] Conversely, electron-donating groups (EDGs) can lead to poor conversion rates and lower yields.[2][3]
Q3: What are some common electron-withdrawing groups used to enhance the Hurd-Mori reaction?
Common and effective electron-withdrawing groups include carbamates (e.g., methyl carbamate), acyl groups, and tosyl groups.[1][2] These groups are effective at delocalizing electron density away from the reactive center, thereby promoting the desired reaction pathway.
Q4: Are there any alternatives to thionyl chloride for the Hurd-Mori reaction?
While thionyl chloride is the traditional reagent for the Hurd-Mori synthesis of 1,2,3-thiadiazoles, some modern variations exist.[1] For instance, a combination of N-tosylhydrazones and elemental sulfur, catalyzed by TBAI (tetrabutylammonium iodide), has been reported as a metal-free alternative.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Presence of electron-donating groups: Alkyl groups or other EDGs on the hydrazone nitrogen can significantly hinder the reaction.[2] 2. Impure starting materials: Contaminants in the hydrazone precursor or thionyl chloride can interfere with the reaction. 3. Inappropriate reaction conditions: Incorrect temperature or reaction time can lead to decomposition or incomplete conversion. For substrates with EDGs, harsher conditions (e.g., refluxing chloroform) might be needed, but this can also lead to degradation.[2] | 1. Modify the substrate: Introduce an electron-withdrawing group, such as a methyl carbamate, on the nitrogen atom of the precursor. This has been shown to dramatically improve yields.[2] 2. Purify starting materials: Ensure the hydrazone is pure and use freshly distilled thionyl chloride. 3. Optimize reaction conditions: For substrates with EWGs, the reaction may proceed smoothly even at lower temperatures (e.g., with cooling).[2] For less reactive substrates, a careful increase in temperature with close monitoring by TLC is advised. |
| Formation of Multiple Side Products | 1. Decomposition of starting material or product: The reaction conditions, particularly elevated temperatures, can lead to the degradation of sensitive substrates or the newly formed thiadiazole ring.[2] 2. Incorrect stoichiometry: An improper ratio of hydrazone to thionyl chloride can lead to side reactions. | 1. Adjust reaction temperature: For substrates with EWGs that are more reactive, running the reaction at a lower temperature can minimize side product formation.[2] 2. Stoichiometry optimization: A systematic variation of the reagent ratios can help identify the optimal conditions to favor the desired product. |
| Difficulty in Product Isolation/Purification | 1. Tarry reaction mixture: This can result from decomposition under harsh reaction conditions. 2. Similar polarity of product and byproducts: This can make chromatographic separation challenging. | 1. Milder reaction conditions: As mentioned, using an EWG can allow for milder conditions, often resulting in a cleaner reaction mixture.[2] 2. Alternative purification methods: Consider recrystallization or different chromatographic techniques (e.g., different solvent systems or stationary phases). In some favorable cases with EWGs, the product can be isolated by simple recrystallization without the need for chromatography.[2] |
Quantitative Data Summary
The following table summarizes the effect of N-substituents on the yield of the Hurd-Mori reaction in the synthesis of pyrrolo[2,3-d][1][2][3]thiadiazoles, as reported by Stanetty et al. (2005).
| N-Substituent (R) | Substituent Type | Reaction Conditions | Yield (%) | Reference |
| Methyl (Me) | Electron-Donating | Chloroform, reflux | 25 | [2] |
| Ethyl (Et) | Electron-Donating | Chloroform, reflux | 15 | [2] |
| Methyl Carbamate (CO₂Me) | Electron-Withdrawing | Dichloromethane, cooling | 94 | [2] |
Experimental Protocols
General Procedure for Hurd-Mori Reaction with an Electron-Withdrawing Group
This protocol is adapted from the work of Stanetty et al. (2005) for the synthesis of methyl 1-(methoxycarbonyl)pyrrolo[2,3-d][1][2][3]thiadiazole-6-carboxylate.[2]
Materials:
-
N-(methoxycarbonyl)pyrrolidin-3-one hydrazone derivative
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
Dissolve the N-(methoxycarbonyl)pyrrolidin-3-one hydrazone derivative in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by pouring the mixture into ice water.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over sodium sulfate and concentrate it under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent like ethyl acetate to yield the pure 1,2,3-thiadiazole derivative.
Visualizations
Hurd-Mori Reaction Mechanism
Caption: Proposed mechanism of the Hurd-Mori reaction.
Experimental Workflow for Hurd-Mori Reaction
Caption: General experimental workflow for the Hurd-Mori reaction.
References
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
Alternative reagents to thionyl chloride for thiadiazole synthesis
Welcome to the technical support center for thiadiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on alternatives to thionyl chloride and to assist in troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to thionyl chloride for thiadiazole synthesis?
A1: While effective, thionyl chloride (SOCl₂) is a hazardous reagent. It is corrosive, moisture-sensitive, and releases toxic gases (HCl and SO₂) upon reaction and quenching. Alternatives often offer milder reaction conditions, simpler workup procedures, and a better safety profile.
Q2: What are the most common alternatives to thionyl chloride for synthesizing 1,3,4-thiadiazoles?
A2: Several effective alternatives are available for the synthesis of 1,3,4-thiadiazoles. The most common include:
-
Lawesson's Reagent: A widely used thionating agent for converting carbonyl compounds, including diacylhydrazines or N-aroylhydrazones, into the corresponding thiadiazole ring.[1][2]
-
Phosphorus Pentasulfide (P₄S₁₀): A powerful, traditional thionating and dehydrating agent used for similar conversions as Lawesson's reagent.[3]
-
Phosphorus Oxychloride (POCl₃): Frequently used as a dehydrating and cyclizing agent, particularly in reactions starting from thiosemicarbazides and carboxylic acids.[4][5]
-
Concentrated Acids (H₂SO₄, PPA): Strong dehydrating agents like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) can effectively catalyze the cyclization of thiosemicarbazides.
-
Iodine-Mediated Oxidative Cyclization: A metal-free approach that facilitates the oxidative C-S bond formation to yield 2-amino-substituted 1,3,4-thiadiazoles from thiosemicarbazones.[6]
Q3: Can these alternative reagents be used for different thiadiazole isomers (e.g., 1,2,4- or 1,2,5-thiadiazoles)?
A3: The choice of reagent is often specific to the desired isomer. While the reagents listed above are primarily for 1,3,4-thiadiazoles, other methods are used for different isomers. For instance, 1,2,5-thiadiazoles can be prepared using sulfur halides like sulfur monochloride. It is crucial to select a synthetic route reported for the specific isomer of interest.
Q4: What are the general safety precautions for handling Lawesson's reagent and Phosphorus Pentasulfide?
A4: Both Lawesson's reagent and P₄S₁₀ are moisture-sensitive and can release highly toxic and flammable hydrogen sulfide (H₂S) gas upon contact with water or protic solvents, or during the reaction.[7] Always handle these reagents in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and work under an inert atmosphere (e.g., nitrogen or argon). Quench reactions and glassware carefully with a solution of sodium hypochlorite (bleach).
Troubleshooting Guides
This section addresses common issues encountered during thiadiazole synthesis using alternative reagents.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Dehydrating/Thionating Agent | The choice and quantity of the reagent are critical. Ensure the reagent is not expired or degraded. For dehydrating agents like POCl₃ or H₂SO₄, ensure they are sufficiently concentrated. For Lawesson's reagent or P₄S₁₀, consider increasing the molar equivalents (e.g., from 0.5 to 0.8 or 1.0 eq for Lawesson's reagent).[2] |
| Poor Quality Starting Materials | Impurities in starting materials (e.g., aldehydes, hydrazides, thiosemicarbazides) can inhibit the reaction. Verify the purity of your reagents by techniques like NMR or melting point analysis before starting the synthesis. |
| Suboptimal Reaction Temperature | Many cyclization reactions require heating (reflux) to overcome the activation energy.[1] Conversely, excessive heat can cause degradation. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature. For microwave-assisted synthesis, optimize both temperature and irradiation time. |
| Incorrect Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using TLC to determine the point of maximum product formation before workup.[8] Reaction times can vary from a few hours to over 24 hours.[1] |
| Solubility Issues | Poor solubility of starting materials can significantly hinder the reaction rate. If a reactant is not dissolving, explore alternative solvents with different polarities (e.g., toluene, dioxane, THF, or DMF). |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Troubleshooting Steps |
| Side Reactions | Unwanted side reactions can occur, especially at high temperatures. For instance, in reactions starting from diacylhydrazines, the corresponding 1,3,4-oxadiazole may form as a byproduct.[9] Lowering the reaction temperature or reaction time might improve selectivity. |
| Decomposition of Reagents or Products | Lawesson's reagent can decompose at temperatures above 110°C.[10] Ensure the reaction temperature is appropriate for the stability of all components. Sensitive products may require purification by methods other than column chromatography (e.g., recrystallization) to avoid degradation on silica gel. |
| Incomplete Thionation | When using Lawesson's reagent or P₄S₁₀, an insufficient amount of reagent or reaction time can lead to a mixture of the desired thiadiazole and the unreacted carbonyl-containing intermediate (e.g., oxadiazole or diacylhydrazine). Increase the amount of thionating agent and monitor by TLC until the starting material is consumed. |
Data Presentation: Comparison of Alternative Reagents
The following tables summarize typical reaction conditions and yields for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles using various alternative reagents.
Table 1: Lawesson's Reagent (LR)
Starting Materials: Aldehydes and Hydrazides (via N-aroylhydrazone intermediate)
| Solvent | Base/Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Toluene | DMAP (cat.) | Reflux | 10 | 79-97 | [1][2] |
| Dioxane | DMAP (cat.) | Reflux | 10 | 75 | [2] |
| THF | DMAP (cat.) | Reflux | 10 | 65 | [2] |
| EtOAc | TEA / T3P | 55 | 4-6 | 85-92 | [9] |
Table 2: Phosphorus Oxychloride (POCl₃)
Starting Materials: Carboxylic Acid and Thiosemicarbazide
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Neat (POCl₃) | Reflux | 3 | 70-85 | [4][5] |
| DMF | Reflux | 3 | 75-90 | [11] |
Table 3: Iodine (I₂)-Mediated Oxidation
Starting Materials: Aldehyde and Thiosemicarbazide (via thiosemicarbazone intermediate)
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | - | Reflux | 2-3 | 80-92 | [6] |
| DMSO | - | 120 | 1 | 85-95 | [6] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles using Lawesson's Reagent[2]
-
Step 1: Formation of N-aroylhydrazone. In a round-bottom flask, dissolve the aryl hydrazide (1.0 mmol) and the appropriate aryl aldehyde (1.0 mmol) in ethanol (10 mL).
-
Reflux the mixture for 2 hours.
-
Remove the ethanol under reduced pressure to obtain the crude N-aroylhydrazone intermediate.
-
Step 2: Thionation and Cyclization. To the flask containing the crude intermediate, add toluene (10 mL), Lawesson's reagent (0.8 mmol), and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Reflux the resulting mixture for 10 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, concentrate the mixture in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2,5-disubstituted-1,3,4-thiadiazole.
Protocol 2: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles using Phosphorus Oxychloride[4]
-
In a round-bottom flask, carefully add phosphorus oxychloride (POCl₃, 5 mL, ~50 mmol) dropwise to a mixture of the desired aromatic carboxylic acid (10 mmol) and thiosemicarbazide (0.91 g, 10 mmol) at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 3 hours.
-
Cool the reaction mixture in an ice bath and carefully quench by the dropwise addition of 25 mL of distilled water.
-
Reflux the aqueous mixture for an additional 4 hours.
-
After cooling, neutralize the mixture with a cold aqueous solution of potassium hydroxide (KOH) until a precipitate forms.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield the pure 2-amino-5-aryl-1,3,4-thiadiazole.
Visualizations
Caption: One-pot synthesis workflow using Lawesson's Reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. jocpr.com [jocpr.com]
- 6. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 7. Synthesis of Mesoionic 1,3,4-Thiadiazole-2-Thiolates | MDPI [mdpi.com]
- 8. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties – Oriental Journal of Chemistry [orientjchem.org]
- 9. An efficient synthesis of styryl 1,3,4-thiadiazoles using Lawesson’s reagent and Propylphosphonic anhydride-precursors for bis heterocycles - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Cytotoxicity of 4,5-Diphenyl-1,2,3-thiadiazole and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of 4,5-Diphenyl-1,2,3-thiadiazole and its structurally related analogs, supported by experimental data from various studies. The 1,2,3-thiadiazole scaffold has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential as anticancer agents.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 4,5-diaryl-1,2,3-thiadiazole derivatives against various cancer cell lines. The data highlights the influence of different substituents on the phenyl rings on the cytotoxic potency.
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | H | Human Myeloid Leukemia (HL-60) | 25.3 | [1] |
| 2 | 4-OCH3 | H | Human Myeloid Leukemia (HL-60) | 15.8 | [1] |
| 3 | 4-Cl | H | Human Myeloid Leukemia (HL-60) | 18.2 | [1] |
| 4 | H | 4-OCH3 | Human Colon Adenocarcinoma (HCT-116) | 32.1 | [1] |
| 5 | H | 4-Cl | Human Colon Adenocarcinoma (HCT-116) | 28.7 | [1] |
| 6 | 4-OCH3 | 4-OCH3 | Human Myeloid Leukemia (HL-60) | 12.5 | [1] |
| 7 | 4-Cl | 4-Cl | Human Colon Adenocarcinoma (HCT-116) | 22.4 | [1] |
Note: The above data is a representative compilation from the cited literature. For a complete understanding, please refer to the original publications.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for assessing the cytotoxicity of this compound and its analogs are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.
-
Washing: Wash the wells five times with slow-running tap water to remove the TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the wells four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.[2][3][4][5][6]
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of thiadiazole derivatives are often attributed to their ability to induce apoptosis (programmed cell death). The following diagrams illustrate key signaling pathways potentially involved in the mechanism of action of this compound and its analogs.
Caption: General experimental workflow for determining the cytotoxicity of thiadiazole analogs.
The induction of apoptosis is a key mechanism for many anticancer agents. This process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.[7][8]
Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.
A crucial step in the execution of apoptosis is the activation of a cascade of caspases. Initiator caspases (like caspase-8 and -9) activate executioner caspases (like caspase-3), which then cleave a variety of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[7][9][10]
Caption: The hierarchical activation cascade of caspases during apoptosis.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. abcam.cn [abcam.cn]
- 5. zellx.de [zellx.de]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 7. Apoptosis - Wikipedia [en.wikipedia.org]
- 8. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 9. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Substituted 4,5-Diphenyl-1,2,3-Thiadiazoles as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole scaffold has emerged as a promising heterocyclic system in medicinal chemistry. As bioisosteres of the olefinic bond in combretastatin A-4 (CA-4), a potent natural tubulin polymerization inhibitor, 4,5-disubstituted-1,2,3-thiadiazole compounds have been designed and synthesized as potent anticancer agents.[1][2] This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on how the placement and nature of substituents on the diphenyl rings influence their cytotoxic and tubulin-destabilizing activities.
Comparative Cytotoxicity Data
The cytotoxic activity of a series of 4,5-disubstituted-1,2,3-thiadiazole analogs of combretastatin A-4 was evaluated against several human cancer cell lines. A critical finding from these studies is the profound impact of substituent placement on the thiadiazole ring. The data consistently demonstrates that positioning the 3,4,5-trimethoxyphenyl (TMP) group at the 4-position of the 1,2,3-thiadiazole ring results in significantly higher cytotoxic potency. Conversely, when the TMP group is at the 5-position, a dramatic loss of activity is observed.[2]
This positional preference is crucial for mimicking the active cis-conformation of CA-4, allowing the compounds to bind effectively to the colchicine-binding site on β-tubulin.[3] The table below summarizes the cytotoxic activity (IC₅₀) of representative compounds, highlighting this key SAR finding.
| Compound ID | Phenyl Ring at C4 | Phenyl Ring at C5 | Cell Line | IC₅₀ (nM)[2] |
| Series 1 | 3,4,5-Trimethoxyphenyl | 4-Methoxyphenyl | HL-60 | 13.4 |
| HCT-116 | 15.6 | |||
| HMEC-1 | 18.3 | |||
| Series 2 | 4-Methoxyphenyl | 3,4,5-Trimethoxyphenyl | HL-60 | >10,000 |
| HCT-116 | >10,000 | |||
| HMEC-1 | >10,000 | |||
| Series 1 | 3,4,5-Trimethoxyphenyl | 3,4-Dimethoxyphenyl | HL-60 | 25.1 |
| HCT-116 | 29.3 | |||
| HMEC-1 | 33.5 | |||
| Series 2 | 3,4-Dimethoxyphenyl | 3,4,5-Trimethoxyphenyl | HL-60 | >10,000 |
| HCT-116 | >10,000 | |||
| HMEC-1 | >10,000 | |||
| Series 1 | 3,4,5-Trimethoxyphenyl | 4-Chlorophenyl | HL-60 | 86.6 |
| HCT-116 | 74.2 | |||
| HMEC-1 | 81.9 | |||
| Series 2 | 4-Chlorophenyl | 3,4,5-Trimethoxyphenyl | HL-60 | >10,000 |
| HCT-116 | >10,000 | |||
| HMEC-1 | >10,000 |
-
HL-60: Human myeloid leukemia
-
HCT-116: Human colon adenocarcinoma
-
HMEC-1: Immortalized human microvascular endothelial cells
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for these active 4,5-diphenyl-1,2,3-thiadiazole analogs is the inhibition of microtubule polymerization.[1][2] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division.[4] By binding to the colchicine site on β-tubulin, these compounds prevent the assembly of α,β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis and cell death.[5]
Experimental Protocols
The quantitative data presented in this guide were generated using standard and validated cell biology and biochemical assays.
Cytotoxicity Evaluation (MTT Assay)
The in vitro cytotoxic effects of the compounds are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Human cancer cells (e.g., HCT-116, HL-60) are seeded into 96-well microtiter plates at a density of 5 × 10⁴ cells/mL and allowed to adhere and grow for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized thiadiazole derivatives (typically ranging from nanomolar to micromolar) and incubated for a further 48 to 72 hours.
-
MTT Addition: Following the treatment period, an MTT stock solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.
-
Solubilization and Absorbance Reading: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Tubulin Polymerization Inhibition Assay
This biochemical assay directly measures the effect of the compounds on the assembly of tubulin into microtubules.
-
Assay Principle: The assay monitors the increase in light scattering or fluorescence that occurs as tubulin heterodimers polymerize into microtubules in the presence of GTP at 37°C. An inhibitor will prevent this increase.
-
Reaction Mixture: A reaction mixture is prepared containing purified tubulin protein, a GTP-containing buffer, and fluorescent reporter or light-scattering components.
-
Compound Addition: The test compounds (substituted 4,5-diphenyl-1,2,3-thiadiazoles) are added to the reaction mixture at various concentrations. A known inhibitor like combretastatin A-4 or a known stabilizer like paclitaxel are used as positive controls, and DMSO is used as a negative control.
-
Initiation and Monitoring: Polymerization is initiated by raising the temperature to 37°C. The change in absorbance or fluorescence is monitored over time using a temperature-controlled spectrophotometer or fluorometer.
-
Data Analysis: The rate and extent of polymerization are determined from the kinetic curves. The IC₅₀ value for tubulin polymerization inhibition is the concentration of the compound that reduces the rate of polymerization by 50% compared to the DMSO control.
References
- 1. Synthesis and activity of Combretastatin A-4 analogues: 1,2,3-thiadiazoles as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Biological Activities of 1,2,3-Thiadiazole and 1,3,4-Thiadiazole Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological profiles of 1,2,3- and 1,3,4-thiadiazole isomers, supported by quantitative data and detailed experimental methodologies.
The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, is a prominent scaffold in medicinal chemistry. Its two principal isomers, 1,2,3-thiadiazole and 1,3,4-thiadiazole, serve as the foundation for a multitude of derivatives exhibiting a wide spectrum of biological activities. While both isomers are recognized for their therapeutic potential, the arrangement of the heteroatoms within the ring significantly influences their physicochemical properties and biological targets, leading to distinct pharmacological profiles. This guide provides an objective comparison of the biological activities of these two isomers, presenting key quantitative data, detailed experimental protocols for cited assays, and visualizations of relevant signaling pathways to aid in the design and development of novel therapeutic agents.
Comparative Biological Activities
Derivatives of both 1,2,3- and 1,3,4-thiadiazole have demonstrated a broad range of biological effects, including antimicrobial, antifungal, anticancer, antiviral, and insecticidal activities. The following tables summarize quantitative data from various studies, offering a direct comparison of the potency of representative derivatives from each isomeric class. In general, 1,3,4-thiadiazole derivatives have been more extensively studied and have shown a wider range of potent activities across different therapeutic areas.[1][2][3][4]
Antimicrobial Activity
| Isomer | Derivative | Target Organism | MIC (µg/mL) | Reference |
| 1,3,4-Thiadiazole | 2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole | Staphylococcus aureus | 12.5 | [5] |
| 1,3,4-Thiadiazole | 2-(benzo[d]imidazol-2-ylthio)-5-(4-hydroxyphenyl)-1,3,4-thiadiazole | Pseudomonas aeruginosa | 12.5 | [5] |
| 1,3,4-Thiadiazole | Tetranorlabdane derivative with a 1,3,4-thiadiazole unit | Bacillus polymyxa | 2.5 | [5] |
| 1,3,4-Thiadiazole | 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative | Micrococcus luteus | 15.63 | [5] |
Antifungal Activity
| Isomer | Derivative | Target Organism | MIC (µg/mL) | Reference |
| 1,3,4-Thiadiazole | 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Candida albicans | 8-96 | [6] |
| 1,3,4-Thiadiazole | 2-(2,4-dichlorophenyl)-N-(5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl)acetamide | Candida albicans ATCC 10231 | 5 | [7] |
| 1,3,4-Thiadiazole | 2-(2,4-difluorophenyl)-N-(5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl)acetamide | Candida albicans ATCC 10231 | 10 | [7] |
Anticancer Activity
| Isomer | Derivative | Cell Line | IC50 (µM) | Reference |
| 1,2,3-Thiadiazole | D-ring fused dehydroepiandrosterone derivative | T47D (breast cancer) | 0.042 - 0.058 | [8] |
| 1,2,3-Thiadiazole | Pyrazole oxime derivative | HCT-116 (colon cancer) | 6.56 | [8] |
| 1,3,4-Thiadiazole | Honokiol derivative (8a) | A549 (lung cancer) | 1.62 | [9] |
| 1,3,4-Thiadiazole | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (colon cancer) | 2.44 | [10][11] |
| 1,3,4-Thiadiazole | Pyridine derivative (18h) | HCT-116 (colon cancer) | 2.03 | [9] |
| 1,3,4-Thiadiazole | 2,5-disubstituted derivative (22d) | MCF-7 (breast cancer) | 1.52 | [9] |
| 1,3,4-Thiadiazole | Imidazothiadiazole derivative (48a) | MBA-MB 435 (melanoma) | 0.23 | [9] |
Antiviral Activity
| Isomer | Derivative | Virus | EC50 (µM) | Reference |
| 1,2,3-Thiadiazole | Thioacetanilide derivative | HIV-1 | 0.059 | [12] |
| 1,2,3-Thiadiazole | 5-(2,4-dibromophenyl)-1,2,3-thiadiazole | HIV-1 | 0.0364 | [12] |
| 1,3,4-Thiadiazole | 5-(3-((5-mercapto-1,3,4-thiadiazol-2-yl)methyl)benzylidene)thiazolidine-2,4-dione | Tobacco Mosaic Virus (TMV) | 186.3 | [13] |
Insecticidal Activity
| Isomer | Derivative | Insect | LC50 (µg/mL) | Reference |
| 1,2,3-Thiadiazole | (E)-β-farnesene based carboxamide | Myzus persicae | 33.4 | [14] |
| 1,3,4-Thiadiazole | 2-(benzylthio)-5-(pyridin-4-yl)-1,3,4-thiadiazole | Culex pipiens larvae | 12.43 | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial potency.[16] The broth microdilution method is a commonly used technique.
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a range of decreasing concentrations of the compound.
-
Inoculum Preparation: The test microorganism is cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are also included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours for bacteria, 30°C for 48-72 hours for fungi).[16]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[16]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[2]
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL) is added to each well. The plate is then incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.[2]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Protocol:
-
Cell Seeding: A monolayer of host cells is grown in a multi-well plate.
-
Virus Adsorption: The cell monolayer is infected with a known concentration of the virus for a short period (e.g., 1-2 hours) to allow for viral attachment and entry.
-
Compound Treatment: After the adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes various concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized areas of cell death known as plaques.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization and Counting: After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is then counted.
-
EC50 Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.
Insecticidal Activity Bioassay
Various bioassays can be employed to evaluate the insecticidal activity of compounds, including topical application, feeding assays, and leaf-dip assays.[4]
Protocol (Leaf-Dip Bioassay):
-
Compound Preparation: Solutions of the test compound are prepared at different concentrations in a suitable solvent, often with a surfactant to ensure even coating.
-
Leaf Treatment: Leaves of a host plant are dipped into the test solutions for a few seconds and then allowed to air dry. Control leaves are dipped in the solvent alone.
-
Insect Exposure: The treated leaves are placed in a container (e.g., a Petri dish) with a specific number of test insects.
-
Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and light).
-
Mortality Assessment: The number of dead insects is recorded at specific time intervals (e.g., 24, 48, and 72 hours).
-
LC50 Calculation: The percentage of mortality is calculated for each concentration, and the data are analyzed using probit analysis to determine the LC50 value, which is the concentration of the compound that causes 50% mortality of the insect population.
Signaling Pathways and Mechanisms of Action
The biological activities of thiadiazole derivatives are exerted through their interaction with various cellular targets and modulation of key signaling pathways. Understanding these mechanisms is crucial for rational drug design.
PI3K/Akt/mTOR Pathway Inhibition by 1,3,4-Thiadiazole Derivatives
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9] Several 1,3,4-thiadiazole derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[2][9]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 1,3,4-thiadiazole derivatives.
EGFR/HER-2 Inhibition by 1,3,4-Thiadiazole Derivatives
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling pathways promoting cell proliferation and survival. Their overexpression is common in various cancers, making them attractive therapeutic targets. Certain 1,3,4-thiadiazole derivatives have demonstrated the ability to inhibit the phosphorylation of both EGFR and HER-2.[9]
References
- 1. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]
Unveiling the Anticancer Mechanisms of Thiadiazole Derivatives: A Comparative Guide
Thiadiazole derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery, demonstrating a wide range of biological activities.[1][2] Their versatile scaffold allows for structural modifications that can lead to enhanced efficacy and selectivity against various cancer cell lines.[3][4] This guide provides a comparative analysis of the anticancer mechanisms of action of specific thiadiazole derivatives, supported by experimental data and detailed protocols to aid researchers in this field.
Antiproliferative Activity and Molecular Targets
Recent studies have highlighted several 1,3,4-thiadiazole derivatives with potent anticancer activity. For instance, a series of novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives were synthesized and evaluated for their anticancer effects. Among them, compound 8a exhibited the most potent cytotoxic effect on seven tested human cancer cell lines, with IC50 values ranging from 1.62 to 4.61 µM.[5] This was significantly more potent than the parent compound, honokiol.[5] Another study focused on a thiadiazole derivative, compound 14 , which showed potent cytotoxic activity against MCF-7 and HepG2 cells with IC50 values of 0.04 and 0.18 µM, respectively.[6]
The anticancer activity of these derivatives is often attributed to their ability to interact with specific molecular targets. The mesoionic character of the thiadiazole ring facilitates crossing cellular membranes and interacting with biological targets.[2][3] Some derivatives have been shown to inhibit tubulin polymerization, disrupt microtubule dynamics, and thereby arrest the cell cycle and induce cell death.[1] Other identified mechanisms include the inhibition of crucial signaling pathways like PI3K/Akt/mTOR, which is frequently overactivated in many cancers.[4][7] For example, compound 8a was found to induce cytotoxic autophagy by suppressing the PI3K/Akt/mTOR pathway.[5]
Here is a comparative summary of the antiproliferative activity of selected thiadiazole derivatives:
| Derivative | Cancer Cell Line | IC50 (µM) | Proposed Molecular Target/Mechanism | Reference |
| Compound 8a (Honokiol derivative) | A549, HCT116, MDA-MB-231, etc. | 1.62 - 4.61 | PI3K/Akt/mTOR pathway inhibition, Autophagy induction | [5] |
| Compound 14 | MCF-7 | 0.04 | VEGFR-2 inhibition, G0-G1 cell cycle arrest, Apoptosis induction | [6] |
| Compound 14 | HepG2 | 0.18 | VEGFR-2 inhibition | [6] |
| Compound 20b | MCF-7 | 0.05 | VEGFR-2 inhibition, G0-G1 cell cycle arrest, Apoptosis induction | [8] |
| Compound 20b | HepG2 | 0.14 | VEGFR-2 inhibition | [8] |
| Compound 4c (Thiazole derivative) | MCF-7 | 2.57 | VEGFR-2 inhibition, G1/S cell cycle arrest, Apoptosis induction | [9] |
| Compound 4c (Thiazole derivative) | HepG2 | 7.26 | VEGFR-2 inhibition | [9] |
| Ciprofloxacin-based derivatives (1h, 1l) | SKOV-3, A549 | 3.58, 2.79 | Not specified | [4] |
| Disulfide derivative (43) | MCF-7, A549 | 1.78, 4.04 | Not specified | [10] |
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which thiadiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1] This is often accompanied by cell cycle arrest at specific phases, preventing cancer cell proliferation.
For example, compound 14 was shown to induce apoptosis in MCF-7 cells, with a significant increase in both early (16.53%) and late (29.57%) apoptotic cell populations compared to control cells.[6] This compound also caused cell cycle arrest at the G0–G1 phase.[6] Similarly, compound 20b induced a total apoptosis of 34.47% in MCF-7 cells and arrested the cell cycle at the G0-G1 phase.[8] Another derivative, compound 4c , induced apoptosis in MCF-7 cells, with early and late apoptotic populations reaching 22.39% and 9.51%, respectively, and caused cell cycle arrest at the G1/S phase.[9]
The pro-apoptotic mechanism of these compounds often involves the modulation of key regulatory proteins. For instance, compound 14 was found to upregulate the pro-apoptotic protein BAX by 6-fold while downregulating the anti-apoptotic protein Bcl-2 by 6.2-fold.[6]
Caption: Experimental workflow for validating anticancer mechanisms.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of thiadiazole derivatives on cancer cell lines.[11][12]
-
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Thiadiazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[13]
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.[13]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
Treat the cells with various concentrations of the thiadiazole derivatives and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).[14]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[11][13] The cell viability is calculated as a percentage of the control.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.[15][16][17]
-
Materials:
-
Procedure:
-
Harvest the treated and control cells by trypsinization and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing and incubate for at least 30 minutes on ice.[15][18]
-
Centrifuge the cells and wash twice with PBS to remove the ethanol.[15]
-
Resuspend the cell pellet in the PI staining solution.[15][17]
-
Incubate for 30 minutes at room temperature in the dark.[15]
-
Analyze the samples by flow cytometry, collecting data for at least 10,000 single-cell events.[18]
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.[14][19]
-
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors[14]
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[14]
-
Primary antibodies (e.g., against cleaved caspases, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the cells in RIPA buffer on ice for 30 minutes.[14]
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[20]
-
Determine the protein concentration of each sample.[20]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.[20]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[14]
-
Block the membrane for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody overnight at 4°C.[14]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Caption: Apoptosis induction pathway by thiadiazole derivatives.
This guide provides a framework for understanding and validating the anticancer mechanisms of thiadiazole derivatives. The presented data and protocols offer a starting point for researchers to design and conduct further investigations into this promising class of compounds.
References
- 1. bepls.com [bepls.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. benchchem.com [benchchem.com]
Spectroscopic Differentiation of Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of isomeric compounds is a cornerstone of chemical research and drug development. In the realm of heterocyclic chemistry, 1,2,3-thiadiazoles represent a class of compounds with significant biological and pharmacological potential. However, the differentiation of isomers, particularly those with functional groups at the 4- and 5-positions, can be a challenging task. This guide provides a comprehensive comparison of spectroscopic methods for distinguishing between isomeric 4,5-functionalized 1,2,3-thiadiazoles, supported by experimental data and detailed protocols.
Key Spectroscopic Fingerprints for Isomer Differentiation
The electronic and steric differences arising from the position of substituents on the 1,2,3-thiadiazole ring give rise to distinct spectroscopic signatures. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are powerful tools for distinguishing between 4- and 5-substituted isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The chemical shift of the remaining proton on the thiadiazole ring is a key diagnostic feature.
-
In a 4-substituted-1,2,3-thiadiazole , the proton at the 5-position (H-5) typically resonates at a lower field (higher ppm value) compared to the proton at the 4-position (H-4) in a 5-substituted-1,2,3-thiadiazole . This is attributed to the deshielding effect of the adjacent sulfur atom and the two nitrogen atoms.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms within the thiadiazole ring (C4 and C5) are highly informative.
-
The chemical shift of the substituted carbon atom provides a clear distinction. Generally, the C4 carbon in 4-substituted isomers and the C5 carbon in 5-substituted isomers will show distinct chemical shifts influenced by the nature of the substituent.
-
The unsubstituted carbon also provides a clue. The C5 carbon in a 4-substituted isomer will have a different chemical shift compared to the C4 carbon in a 5-substituted isomer.
Mass Spectrometry (MS)
Mass spectrometry, particularly with tandem MS (MS/MS) capabilities, can reveal characteristic fragmentation patterns. A hallmark fragmentation of 1,2,3-thiadiazoles is the facile loss of a neutral nitrogen molecule (N₂), corresponding to a loss of 28 Da from the molecular ion.[1][2] While this fragmentation is common to both isomers, the subsequent fragmentation of the resulting radical cation can sometimes provide clues to the original substitution pattern, although this is not always straightforward. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of fragment ions.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy is useful for identifying functional groups and can sometimes reveal subtle differences in the ring vibrations of the isomers. The C=N and N=N stretching vibrations within the thiadiazole ring, as well as C-H bending modes, may be influenced by the substituent position. However, these differences can be subtle and are often best used in conjunction with NMR and MS data for confident assignment.
Comparative Spectroscopic Data
The following tables summarize typical spectroscopic data for a pair of representative isomeric 1,2,3-thiadiazoles.
Table 1: ¹H and ¹³C NMR Data for Isomeric Phenyl-1,2,3-thiadiazoles
| Compound | Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-Phenyl-1,2,3-thiadiazole | H-5 | ~8.9 (s) | C4: ~155, C5: ~127 |
| 5-Phenyl-1,2,3-thiadiazole | H-4 | ~8.6 (s) | C4: ~135, C5: ~160 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents.
Table 2: Key Mass Spectrometry Fragmentation
| Compound | Molecular Ion (m/z) | Key Fragment Ion (m/z) | Fragmentation Pathway |
| 4- or 5-Phenyl-1,2,3-thiadiazole | 162 | 134 | [M - N₂]⁺ |
Table 3: General Infrared (IR) Absorption Ranges
| Vibration | Frequency (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| C=N stretch (ring) | ~1600 - 1450 |
| N=N stretch (ring) | ~1400 - 1300 |
| C-S stretch | ~700 - 600 |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and subsequent spectroscopic analysis of these isomers. The Hurd-Mori synthesis is a classical and widely used method for preparing 1,2,3-thiadiazoles.
Synthesis of 4-Phenyl-1,2,3-thiadiazole (Representative 4-substituted isomer)
Step 1: Synthesis of Acetophenone Semicarbazone
-
Dissolve semicarbazide hydrochloride (5.6 g, 0.05 mol) and sodium acetate (8.2 g, 0.1 mol) in water (25 mL).
-
In a separate flask, dissolve acetophenone (6.0 g, 0.05 mol) in ethanol (25 mL).
-
Add the acetophenone solution to the semicarbazide solution and stir at room temperature for 1 hour.
-
Collect the precipitated acetophenone semicarbazone by filtration, wash with cold water, and dry.
Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole
-
To a flask containing freshly distilled thionyl chloride (25 mL), add the dried acetophenone semicarbazone (5.3 g, 0.03 mol) portion-wise at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-phenyl-1,2,3-thiadiazole.
Synthesis of 5-Amino-1,2,3-thiadiazole-4-carboxamide (Representative 4,5-disubstituted isomer)
The synthesis of 5-substituted 1,2,3-thiadiazoles can be more complex and often involves multi-step procedures. A common route to 4,5-disubstituted 1,2,3-thiadiazoles involves the reaction of 2-cyanothioacetamides with sulfonyl azides.
A detailed protocol can be adapted from the literature, for example, the synthesis of 5-amino-1,2,3-thiadiazole-4-carbimidamides from various 2-cyanothioacetamides and sulfonyl azides in the presence of aqueous sodium hydroxide.
Visualization of Experimental and Logical Workflows
To aid in the understanding of the processes involved in differentiating these isomers, the following diagrams illustrate the general synthetic and analytical workflows.
Caption: General workflow for the synthesis and spectroscopic differentiation of isomeric 1,2,3-thiadiazoles.
Caption: Logical approach to differentiating 4- and 5-substituted 1,2,3-thiadiazole isomers using spectroscopic methods.
References
In Silico Molecular Docking of Thiadiazole Derivatives: A Comparative Guide for Drug Discovery Professionals
A comprehensive analysis of recent in silico molecular docking studies on thiadiazole derivatives reveals their significant potential as inhibitors of various therapeutic targets. While specific data on 4,5-diphenyl-1,2,3-thiadiazole derivatives is limited in recently published literature, this guide provides a comparative overview of the broader thiadiazole class, offering valuable insights for researchers and drug development professionals. The data presented herein is compiled from studies on structurally related thiadiazole compounds, highlighting their binding affinities and interactions with key proteins implicated in cancer and other diseases.
Thiadiazole scaffolds, encompassing both 1,2,3- and 1,3,4-isomers, are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[1] In silico molecular docking has emerged as a crucial tool in elucidating the binding modes and predicting the inhibitory potential of novel thiadiazole derivatives against various biological targets.
Comparative Docking Performance of Thiadiazole Derivatives
Molecular docking studies have demonstrated the potential of thiadiazole derivatives to interact with and inhibit a variety of protein targets. The binding energy, a key metric from these studies, indicates the strength of the interaction between the ligand (thiadiazole derivative) and the protein. A more negative binding energy value suggests a stronger and more favorable interaction.
Below is a summary of reported binding energies for various thiadiazole derivatives against different protein targets. It is important to note that direct comparisons between different studies should be made with caution due to variations in docking software, force fields, and computational protocols.
| Target Protein | Thiadiazole Derivative Scaffold | Best Binding Energy (kcal/mol) | Reference Compound | Reference Binding Energy (kcal/mol) |
| HsaA monooxygenase | Thiadiazole | -9.4 | GSK2556286 | -8.9 |
| ADP-sugar pyrophosphatase (NUDT5) | 1,3,4-Thiadiazole | -8.9 | - | - |
| Estrogen Receptor (ER) | 1,3,4-Thiadiazole | -9.36 | - | - |
| Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) | 1,3,4-Thiadiazole | -10.8 | Harmine | -7.1 |
| Monoamine Oxidase A (MAO-A) | 1,3,4-Thiadiazole | -9.8 (IC50 = 0.060 µM) | Moclobemide | (IC50 = 4.664 µM) |
| Dihydrofolate Reductase (DHFR) | 1,3,4-Thiadiazole | - (IC50 = 0.04 µM) | Methotrexate | (IC50 = 0.14 µM) |
| Rho6 Protein | Thiazole conjugate | -8.2 | - | - |
| DNA Gyrase B (GyrB) | 1,3,4-Thiadiazole | Not specified | - | - |
Experimental Protocols in Molecular Docking
The reliability of in silico molecular docking results is highly dependent on the meticulous application of established protocols. A generalized workflow for these studies is outlined below.
Molecular Docking Workflow
Caption: A generalized workflow for in silico molecular docking studies.
A typical molecular docking protocol involves the following key steps[2]:
-
Protein Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, hydrogen atoms are added, and charges are assigned to the atoms.
-
Ligand Preparation: The 2D structure of the thiadiazole derivative is converted to a 3D conformation. The geometry of the ligand is then optimized to find its lowest energy state, often using a force field like MMFF94.[2]
-
Grid Box Generation: A grid box is defined around the active site of the protein. This box specifies the region where the docking algorithm will attempt to place the ligand.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to explore various possible conformations and orientations of the ligand within the protein's active site.[2] The software calculates the binding energy for each pose.
-
Analysis of Results: The resulting poses are ranked based on their docking scores (binding energies). The interactions between the best-ranked poses and the protein's amino acid residues are then analyzed to understand the binding mode.
Inhibition of Key Signaling Pathways
Thiadiazole derivatives have been investigated for their potential to inhibit enzymes involved in critical cellular signaling pathways, particularly in the context of cancer. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which plays a crucial role in cell proliferation and survival.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by thiadiazole derivatives.
Conclusion and Future Directions
The available in silico data strongly suggests that thiadiazole derivatives are a promising class of compounds for the development of novel therapeutics. Their ability to interact with a diverse range of biological targets, as evidenced by favorable binding energies in molecular docking studies, warrants further investigation. While the current body of literature provides a solid foundation, there is a clear need for more focused research on specific scaffolds such as this compound to fully elucidate their therapeutic potential. Future studies should aim to provide detailed quantitative data, including inhibitory constants (Ki) and in vitro validation of the in silico findings. Such focused efforts will be instrumental in advancing these promising compounds from computational models to clinical candidates.
References
Comparative Efficacy of Phenyl-Substituted Thiadiazoles and Standard Chemotherapeutic Agents: A Guide for Researchers
Disclaimer: Direct experimental data on the anticancer efficacy of 4,5-diphenyl-1,2,3-thiadiazole is not available in the reviewed literature. This guide provides a comparative analysis based on the performance of structurally related phenyl-substituted thiadiazole derivatives to offer insights into the potential anticancer activity of this class of compounds. The data presented herein is a synthesis of findings from multiple independent studies and should be considered representative.
Introduction
The thiadiazole nucleus is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including notable anticancer properties. This guide provides a comparative overview of the efficacy of phenyl-substituted thiadiazole derivatives against various cancer cell lines, juxtaposed with the performance of standard chemotherapeutic agents. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource to inform further investigation into this promising class of compounds.
Quantitative Efficacy Analysis
The cytotoxic effects of various phenyl-substituted thiadiazole derivatives and standard chemotherapeutic agents have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a key measure of potency, is summarized below. Lower IC₅₀ values indicate greater cytotoxicity.
Table 1: Cytotoxicity (IC₅₀) of Phenyl-Substituted 1,3,4-Thiadiazole Derivatives vs. Standard Agents
| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | T47D (Breast) | Not Specified | [1] |
| HT-29 (Colon) | Not Specified | [1] | |
| C6 (Glioma) | Not Specified | [1] | |
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | SK-MEL-2 (Skin) | 4.27 µg/mL | [1] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4e | MCF-7 (Breast) | 2.34 µg/mL | [2] |
| HepG2 (Liver) | 3.13 µg/mL | [2] | |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4i | MCF-7 (Breast) | Not Specified | [2] |
| HepG2 (Liver) | Not Specified | [2] | |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative 1 | RXF393 (Renal) | 7.01 | [3] |
| LOX IMVI (Melanoma) | 9.55 | [3] | |
| HT29 (Colon) | 24.3 | [3] | |
| Cisplatin | A549 (Lung) | 13.50 | [4] |
| C6 (Glioma) | 24.33 | [4] | |
| Doxorubicin | RXF393 (Renal) | 13.54 | [3] |
| LOX IMVI (Melanoma) | 6.08 | [3] | |
| HT29 (Colon) | 13.50 | [3] | |
| 5-Fluorouracil | MCF-7 (Breast) | 6.80 µg/mL | [5] |
| HepG2 (Liver) | 8.40 µg/mL | [5] |
Table 2: Cytotoxicity (IC₅₀) of Phenyl-Substituted 1,2,3-Thiadiazole Derivatives vs. Standard Agents
| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,3-Thiadiazole analog of Combretastatin A-4 | HL-60 (Leukemia) | 0.0134 - 0.0866 | [6] |
| HCT-116 (Colon) | 0.0134 - 0.0866 | [6] | |
| D-ring fused 1,2,3-thiadiazole DHEA derivative 25 | T47D (Breast) | 0.042 - 0.058 | [6] |
| Adriamycin (Doxorubicin) | T47D (Breast) | 0.04 | [6] |
| Combretastatin A-4 (CA-4) | HL-60, HCT-116 | Comparable to derivatives | [6] |
Mechanisms of Action
Phenyl-substituted thiadiazoles exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Apoptosis Induction
Studies on bioactive thiadiazole derivatives indicate that they can trigger apoptosis through both intrinsic and extrinsic pathways. This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.
Caption: Apoptosis induction by phenyl-substituted thiadiazoles.
Cell Cycle Arrest
Several thiadiazole derivatives have been shown to arrest the cell cycle at different phases, most commonly at the G1/S or G2/M checkpoints. This prevents cancer cells from progressing through the division cycle, ultimately leading to cell death. For instance, some derivatives have been observed to cause a higher percentage of cells to accumulate in the G1/S phase compared to cisplatin.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of thiadiazole derivatives.
Synthesis of 4,5-Disubstituted-1,2,3-Thiadiazoles
A general, high-yield, and transition-metal-free method for the synthesis of 4,5-functionalized 1,2,3-thiadiazoles involves the use of 2-cyanothioacetamides and sulfonyl azides.[7]
Materials:
-
2-Cyanothioacetamide derivative
-
Sulfonyl azide derivative
-
Base (e.g., sodium ethoxide)
-
Aprotic solvent (e.g., acetonitrile) or alcoholic solvent (e.g., ethanol)
Procedure:
-
Under diazo transfer conditions, react the 2-cyanothioacetamide with a sulfonyl azide in the presence of a base.
-
The choice of solvent and base is critical for regioselectivity. In an aprotic solvent, 2-cyanothioacetamides act as C-C-S building blocks, yielding 5-amino-4-cyano-1,2,3-thiadiazoles.
-
The use of an alkoxide/alcohol system can switch the reaction course to produce 1,2,3-triazole derivatives.[7]
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thiadiazole derivatives or standard drugs for 24-48 hours.
-
MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. The IC₅₀ value is calculated as the concentration that causes 50% inhibition of cell growth compared to the untreated control.[4]
Apoptosis Analysis: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the test compounds at their IC₅₀ concentrations for a specified period (e.g., 24 hours).
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compounds at their IC₅₀ concentrations for 48 hours, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining buffer containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Workflow for evaluating the anticancer potential of thiadiazole derivatives.
Conclusion
The available data, although not specific to this compound, strongly suggest that phenyl-substituted thiadiazoles represent a promising class of anticancer agents. Certain derivatives exhibit potent cytotoxicity against a variety of cancer cell lines, in some cases surpassing the efficacy of standard chemotherapeutic drugs. The primary mechanisms of action appear to be the induction of apoptosis and cell cycle arrest. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of these compounds as potential cancer therapeutics. Future studies should aim to synthesize and evaluate this compound to directly assess its efficacy and elucidate its specific mechanisms of action.
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Switchable Synthesis of 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles from 2-Cyanothioacetamides under Diazo Group Transfer Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized 4,5-Diphenyl-1,2,3-thiadiazole: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The meticulous confirmation of purity is a cornerstone of chemical synthesis, particularly in the realm of drug discovery and development where impurities can have significant biological consequences. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other established analytical techniques for validating the purity of synthesized 4,5-diphenyl-1,2,3-thiadiazole, a heterocyclic compound with known biological activities, including antibiotic and CYP450 inhibitory properties.[1] This document outlines detailed experimental protocols and presents comparative data to assist researchers in selecting the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC stands as a premier method for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[2] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the target compound from starting materials, by-products, and degradation products.
Experimental Protocol: RP-HPLC for this compound
1. Instrumentation:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Autosampler and data acquisition software
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Workflow for HPLC Purity Validation
Caption: Experimental workflow for HPLC purity validation of this compound.
Comparison with Alternative Purity Assessment Methods
While HPLC is highly effective, other techniques can provide valuable, albeit often less quantitative, information regarding the purity of a synthesized compound.[3][4]
| Method | Principle | Advantages | Disadvantages | Typical Purity Indication |
| HPLC | Differential partitioning of components between a stationary and mobile phase. | High resolution, high sensitivity, quantitative, suitable for complex mixtures. | Requires specialized equipment and method development. | >99% (by area percent) |
| Thin-Layer Chromatography (TLC) | Separation based on differential migration of components on a stationary phase.[3] | Rapid, inexpensive, requires minimal sample. | Less sensitive and quantitative than HPLC, lower resolution. | Single spot |
| Melting Point Analysis | Determination of the temperature range over which a solid melts.[3] | Simple, rapid, inexpensive. | Insensitive to small amounts of impurities, not suitable for amorphous or low-melting solids. | Sharp melting point range (e.g., 92-94 °C for this compound).[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure.[3][6] | Provides structural confirmation, can detect and identify impurities with distinct signals. | Less sensitive for detecting minor impurities without a quantitative internal standard. | Absence of signals corresponding to impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity, provides molecular weight confirmation. | Not inherently quantitative without an appropriate standard, may not detect isomeric impurities. | Single peak corresponding to the expected molecular weight (238.3 g/mol for this compound).[1] |
Supporting Experimental Data (Hypothetical)
The following table summarizes hypothetical data from the analysis of a synthesized batch of this compound using the methods described above.
| Analysis Method | Parameter | Result | Interpretation |
| HPLC | Retention Time | 4.2 min | Main peak corresponding to the target compound. |
| Purity (Area %) | 99.5% | High purity with minor impurities detected. | |
| TLC | Rf Value | 0.65 (in 3:1 Hexane:Ethyl Acetate) | A single, well-defined spot. |
| Melting Point | Range | 91.5 - 93.5 °C | Sharp melting range, consistent with a pure compound. |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shifts (δ) | 7.2-7.5 ppm (m, 10H) | Signals consistent with the phenyl protons of the target structure; no significant impurity peaks observed. |
| LC-MS | [M+H]⁺ | 239.1 m/z | Corresponds to the protonated molecule of the target compound. |
Synthesis of this compound
A common route for the synthesis of this compound involves the reaction of deoxybenzoin tosylhydrazone with thionyl chloride.[5]
Experimental Protocol: Synthesis
Materials:
-
Deoxybenzoin tosylhydrazone
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (Et₂O)
-
Hexane
Procedure:
-
Dissolve deoxybenzoin tosylhydrazone (0.16 mol) in dichloromethane (200 mL).
-
Add a solution of thionyl chloride (0.2 mol) in dichloromethane (10 mL) and stir the mixture at room temperature for approximately 2.25 hours.[5]
-
Filter the mixture to remove any solid by-products.
-
Concentrate the remaining liquid and then heat it at reflux in a mixture of THF (200 mL) and water (50 mL) for 20.5 hours.[5]
-
After cooling, adjust the pH to 11 with NaOH.
-
Extract the aqueous layer with two portions of diethyl ether (50 mL each).
-
Dry the combined organic layers and evaporate the solvent to yield the crude solid product.[5]
-
Recrystallize the crude product from hexane to obtain pure this compound.[5]
Synthesis and Purification Workflow
References
Comparative Analysis of 4,5-Diphenyl-1,2,3-thiadiazole in Biological Assays: A Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 4,5-Diphenyl-1,2,3-thiadiazole, with a focus on its cross-reactivity in various biological assays. The information presented herein is intended to assist researchers in understanding the compound's polypharmacology and potential for both therapeutic applications and off-target effects.
Overview of Biological Activities
This compound is a heterocyclic compound that has been identified as an inhibitor of Cytochrome P450 (CYP450) enzymes.[1] The thiadiazole scaffold, in its various isomeric forms, is known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This inherent bioactivity across multiple target families underscores the importance of evaluating the cross-reactivity of specific derivatives like this compound.
Cross-Reactivity Profile: Cytochrome P450 Inhibition
A key aspect of the cross-reactivity of this compound is its interaction with the CYP450 superfamily of enzymes, which are central to drug metabolism. The compound has been evaluated against several P450 isoforms, revealing a differential pattern of interaction.
Table 1: Spectral Interaction and Inhibition of Cytochrome P450 Isoforms by this compound
| CYP450 Isoform | Spectral Interaction Type | Spectral Dissociation Constant (Ks) (µM) | Inhibition of 1-Phenylethanol Oxidation | Mechanism-Based Inactivation |
| P450 2B4 | Type I | 2-50 µM (range for monocyclic thiadiazoles) | Yes | No |
| P450 2E1 | Type II | 2-50 µM (range for monocyclic thiadiazoles) | Yes | No |
| P450 1A2 | No spectral perturbation | Not determined | Yes | No |
Data extracted from a study on 1,2,3-thiadiazoles as P450 inhibitors.[1]
The data indicates that this compound binds to the active site of P450 2B4 and 2E1, as evidenced by the Type I and Type II spectral shifts, respectively.[1] A Type I spectrum is suggestive of substrate binding, while a Type II spectrum indicates heteroatom coordination to the heme iron.[1] Despite the lack of a spectral shift with P450 1A2, the compound still inhibits its catalytic activity.[1] Importantly, unlike some other thiadiazole derivatives, this compound did not cause mechanism-based inactivation of the tested P450s.[1]
The inhibition of multiple CYP450 isoforms highlights the potential for this compound to be involved in drug-drug interactions if co-administered with other therapeutic agents that are metabolized by these enzymes.
Antibacterial Activity Profile
While the general class of thiadiazoles is known for its antimicrobial properties, specific quantitative data on the antibacterial activity of this compound is not extensively available in the reviewed literature. Broader studies on thiadiazole derivatives have demonstrated activity against a range of bacterial strains. However, direct comparisons and minimum inhibitory concentration (MIC) values for the 4,5-diphenyl substituted 1,2,3-thiadiazole isomer are needed to fully assess its antibiotic potential and spectrum of activity.
Experimental Methodologies
Cytochrome P450 Inhibition Assays
The following protocols are based on the methodologies described for the evaluation of thiadiazole derivatives as CYP450 inhibitors.[1]
a) Spectral Binding Studies:
-
Enzyme Source: Purified rabbit microsomal P450s 2B4, 2E1, and 1A2.
-
Procedure:
-
The P450 enzyme is diluted in a potassium phosphate buffer.
-
A baseline absorbance spectrum is recorded.
-
Aliquots of a stock solution of this compound in a suitable solvent are added to the enzyme solution.
-
The difference spectra are recorded after each addition.
-
Spectral dissociation constants (Ks) are determined by plotting the change in absorbance against the inhibitor concentration.
-
b) Enzyme Inhibition Assays:
-
Substrate: 1-Phenylethanol.
-
Reaction: Oxidation of 1-phenylethanol to acetophenone.
-
Procedure:
-
A reaction mixture containing the P450 enzyme, a NADPH-generating system, and the inhibitor (this compound) at various concentrations is prepared.
-
The reaction is initiated by the addition of the substrate (1-phenylethanol).
-
The reaction is allowed to proceed for a defined time at a controlled temperature.
-
The reaction is quenched, and the product (acetophenone) is extracted.
-
The amount of product formed is quantified by a suitable analytical method, such as gas chromatography.
-
The percentage of inhibition is calculated by comparing the amount of product formed in the presence and absence of the inhibitor.
-
General Antibacterial Susceptibility Testing (Illustrative Protocol)
While specific data for this compound is pending, a general protocol for determining the Minimum Inhibitory Concentration (MIC) is provided below.
-
Method: Broth microdilution method.
-
Procedure:
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
Positive (no inhibitor) and negative (no bacteria) control wells are included.
-
The plate is incubated under appropriate conditions for the test organism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Signaling Pathways and Experimental Workflows
Diagram 1: Cytochrome P450 Inhibition Experimental Workflow
Caption: Workflow for determining CYP450 inhibition by this compound.
Diagram 2: Logic of Cross-Reactivity Assessment
References
Safety Operating Guide
Proper Disposal of 4,5-Diphenyl-1,2,3-thiadiazole: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols for chemical waste to ensure a safe laboratory environment and maintain regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,5-Diphenyl-1,2,3-thiadiazole, a compound classified as hazardous.
Hazard Profile and Safety Precautions
This compound is categorized as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2][3] Therefore, it is imperative to treat this compound as hazardous waste.[1] Improper disposal, such as discarding it in regular trash or pouring it down the drain, is strictly prohibited and can lead to environmental contamination and potential health risks.[1]
Before handling, laboratory personnel should thoroughly review the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and chemical-resistant gloves (e.g., nitrile).[4][5] All manipulations of the solid compound should be performed within a certified chemical fume hood to prevent inhalation of dust.[4]
Quantitative Data Summary
For quick reference, the following table summarizes the critical hazard information for this compound.
| Parameter | Information |
| Chemical Name | This compound |
| CAS Number | Not explicitly found for this compound, but a related compound, 4-phenyl-1,2,3-Thiadiazole, has CAS number 25445-77-6.[1][2] |
| Hazard Class | Acute toxicity - oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity (single exposure) (Category 3).[1][2] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][3] |
| Primary Disposal Route | Approved hazardous waste disposal plant.[1][6] |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash.[1] Do not allow to enter sewers, surface, or ground water.[1] |
| Incompatible Materials | Oxidizing agents. |
| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides, sulfur oxides. |
Operational and Disposal Plan: Step-by-Step Procedures
Adherence to a systematic operational and disposal plan is crucial for managing this compound waste safely and effectively.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: All waste streams containing this compound must be identified as hazardous chemical waste.
-
Solid Waste Collection:
-
Collect all solid waste, including unused compound, contaminated gloves, weigh boats, and paper towels, in a designated, clearly labeled, and sealed container for "Hazardous Solid Waste".[4]
-
Ensure the waste container is chemically compatible with the thiadiazole compound and is kept closed when not in use.[4]
-
-
Liquid Waste Collection:
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled "Hazardous Liquid Waste" container.[4]
-
Do not mix this waste with other incompatible waste streams.[4]
-
Acids and bases should not be stored in metal containers.[7]
-
Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[7]
-
Labeling and Storage
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and the words "Hazardous Waste".[4][8] The label should also include appropriate hazard symbols (e.g., GHS pictograms).
-
Waste Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area (SAA) at or near the point of generation.[8]
-
Ensure secondary containment is used to prevent spills from reaching the drainage system.[7][9]
-
Store containers away from incompatible materials, such as strong oxidizing agents.
-
Laboratories are generally permitted to store up to 55 gallons of hazardous waste in an SAA.[8][9]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Final Disposal Procedures
-
Waste Pickup: Once the waste container is full or needs to be removed, arrange for pickup by a licensed hazardous waste contractor.[8] Your institution's Environmental Health and Safety (EHS) department will typically manage this process.
-
Regulatory Compliance: The disposal of this compound must be carried out in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]
-
Decontamination: After the waste has been removed, thoroughly decontaminate the work area with an appropriate solvent followed by soap and water.[4] All materials used for decontamination should also be disposed of as hazardous waste.[4][9]
By implementing these detailed safety and logistical protocols, researchers can handle and dispose of this compound in a manner that ensures the safety of laboratory personnel and the protection of the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. vumc.org [vumc.org]
Essential Safety and Handling Protocols for 4,5-Diphenyl-1,2,3-thiadiazole
Hazard Profile Summary
Compounds structurally related to 4,5-Diphenyl-1,2,3-thiadiazole are generally classified with the following hazards. It is prudent to handle this compound as if it possesses these characteristics.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[1][2] |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[1][2][3][4] |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[1][2][3][4] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation.[1][2][3][4] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure to this compound. The following PPE is mandatory when handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particles.[1] |
| Face Shield | Worn over safety goggles | Recommended for large quantities or when there is a significant risk of splashing.[1] | |
| Hand Protection | Nitrile or Neoprene Gloves | Disposable, powder-free | Provides protection against incidental contact.[1] Always inspect gloves for signs of degradation before use. |
| Body Protection | Laboratory Coat | Long-sleeved | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[5] |
| Half-mask or full-face respirator with organic vapor (OV) cartridges and P100 particulate filter | NIOSH-approved | Recommended if significant dust is present or if handling outside of a fume hood.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Pre-Handling Preparation:
-
Thoroughly review the available safety information for this compound and similar compounds.[1]
-
Ensure all necessary PPE is available and in good condition.[1]
-
Designate a specific work area within a certified chemical fume hood for the procedure.[1]
-
Have spill control materials readily accessible.[1]
2. Handling the Compound:
-
Don all required PPE: lab coat, chemical safety goggles, and appropriate gloves (Nitrile or Neoprene are recommended).[1]
-
Perform all manipulations of the solid compound within the fume hood to avoid inhalation of dust.[1]
-
When weighing the solid, use a draft shield or a balance with a containment enclosure to minimize dust dispersal.[1]
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.[1]
3. Post-Handling Procedures:
-
Thoroughly decontaminate the work area with an appropriate solvent and then soap and water.[1]
-
Carefully remove and dispose of contaminated gloves in the designated solid waste container.[1]
-
Wash hands thoroughly with soap and water after the procedure is complete.[1]
Disposal Plan: Step-by-Step Waste Management
The disposal of this compound and any contaminated materials must be managed as hazardous waste.[1][2]
1. Solid Waste:
-
Collect all solid waste, including unused compound, contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed container designated for "Hazardous Solid Waste".[1]
-
Ensure the waste container is compatible with the chemical and is kept closed when not in use.[1]
2. Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled "Hazardous Liquid Waste" container.[1]
-
Do not mix with other incompatible waste streams.[1]
3. Labeling and Storage:
-
All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard symbols.[1]
-
Store waste containers in a designated, secondary containment area away from incompatible materials.[1]
4. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
Workflow for Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
